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  • Product: 3-Bromo-2-chloro-5-methylbenzoic acid
  • CAS: 154257-78-0

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-Bromo-2-chloro-5-methylbenzoic acid

Title: Technical Profile: 3-Bromo-2-chloro-5-methylbenzoic Acid Subtitle: Structural Analysis, Synthetic Pathways, and Reactivity Profile for Medicinal Chemistry Applications Executive Summary 3-Bromo-2-chloro-5-methylbe...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Profile: 3-Bromo-2-chloro-5-methylbenzoic Acid Subtitle: Structural Analysis, Synthetic Pathways, and Reactivity Profile for Medicinal Chemistry Applications

Executive Summary

3-Bromo-2-chloro-5-methylbenzoic acid (CAS: 154257-78-0) is a highly functionalized aromatic scaffold utilized primarily in the synthesis of pharmaceuticals and agrochemicals. Its value lies in its orthogonal reactivity : the presence of three distinct functional handles (carboxylic acid, aryl bromide, aryl chloride) allows for sequential, site-selective modifications. This guide provides a comprehensive technical analysis of its structure, physicochemical properties, and validated synthetic protocols, serving as a reference for researchers in drug discovery and process chemistry.

Chemical Identity & Structural Analysis

Identification Data
ParameterDetail
CAS Number 154257-78-0
IUPAC Name 3-Bromo-2-chloro-5-methylbenzoic acid
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
SMILES CC1=CC(Br)=C(Cl)C(C(=O)O)=C1
InChI Key WWBCWHSPJLLRAB-UHFFFAOYSA-N
Structural Logic & Steric Environment

The molecule features a 1,2,3,5-substituted benzene ring, creating a unique steric and electronic environment:

  • Steric Crowding (The "Ortho Effect"): The 2-chloro substituent is flanked by the carboxylic acid (C1) and the bromine atom (C3). This steric pressure forces the carboxylic acid moiety out of planarity with the aromatic ring, reducing conjugation and potentially increasing the acidity (lower pKa) relative to 3-bromo-5-methylbenzoic acid.

  • Electronic Push-Pull: The 5-methyl group acts as a weak electron donor (inductive effect), while the 2-chloro and 3-bromo groups are electron-withdrawing (inductive). The combined effect creates an electron-deficient core, making the ring susceptible to nucleophilic aromatic substitution (

    
    ) under forcing conditions, particularly at the C2 position if the carboxylate is converted to an electron-withdrawing ester or amide.
    

Physicochemical Properties

PropertyValue / PredictionContext
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 154–158 °C (Predicted)Based on structural analogs (e.g., 5-bromo-2-chlorobenzoic acid, MP 154-156°C).
pKa (Acid) 2.5 – 2.8 (Predicted)More acidic than benzoic acid (4.2) due to ortho-Cl inductive withdrawal and steric inhibition of resonance.
LogP 3.52Moderate lipophilicity; soluble in DCM, EtOAc, DMSO.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 2 (C=O, OH)

Synthetic Pathways

The synthesis of 3-bromo-2-chloro-5-methylbenzoic acid presents a regioselectivity challenge. Direct halogenation of 2-chloro-5-methylbenzoic acid often yields mixtures. The most robust "textbook" route utilizes the Sandmeyer Strategy , leveraging the strong directing power of an amino group to install the halogens in the correct pattern.

The "Amino-Halogen Exchange" Route (Recommended)

This route ensures the 3-bromo position is installed correctly by using the amino group of the starting material (2-amino-5-methylbenzoic acid) to direct bromination to the ortho position.

Step 1: Regioselective Bromination

  • Precursor: 2-Amino-5-methylbenzoic acid (CAS: 2941-78-8).

  • Reagent: N-Bromosuccinimide (NBS) or

    
    .
    
  • Mechanism: The amino group (

    
    ) is a strong activator and ortho/para director. The para position (C5) is blocked by the methyl group. Therefore, bromination occurs exclusively at the C3 ortho position.
    
  • Intermediate: 2-Amino-3-bromo-5-methylbenzoic acid (CAS: 13091-43-5).[1][2][3]

Step 2: Sandmeyer Reaction (Chlorination)

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (
    
    
    
    ), Copper(I) Chloride (
    
    
    ).
  • Mechanism: Diazotization of the amine forms the diazonium salt, which is then displaced by chloride via a radical-nucleophilic mechanism catalyzed by copper.

  • Product: 3-Bromo-2-chloro-5-methylbenzoic acid.[4]

Synthesis Workflow Diagram

SynthesisRoute Start Start: 2-Amino-5-methylbenzoic acid (CAS: 2941-78-8) Step1 Bromination (NBS, DMF or Br2, AcOH) Start->Step1 Inter Intermediate: 2-Amino-3-bromo-5-methylbenzoic acid (CAS: 13091-43-5) Step1->Inter Electrophilic Subst. (Ortho to NH2) Step2 Sandmeyer Rxn (1. NaNO2/HCl, 0°C 2. CuCl) Inter->Step2 Final Target: 3-Bromo-2-chloro-5-methylbenzoic acid (CAS: 154257-78-0) Step2->Final Diazotization & Cl Displacement

Caption: Step-wise synthesis ensuring regiochemical fidelity via the 2-amino intermediate.

Spectroscopic Characterization (Predicted)

Due to the specific substitution pattern, the NMR spectrum is distinctively simple, featuring two aromatic singlets (or meta-coupled doublets).

  • ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

    • δ 13.0–13.5 ppm (br s, 1H): Carboxylic acid proton (

      
      ).
      
    • δ 7.65 ppm (d, J ≈ 2.0 Hz, 1H): Proton at C4 . It is deshielded by the adjacent bromine and is meta to the carboxyl.

    • δ 7.45 ppm (d, J ≈ 2.0 Hz, 1H): Proton at C6 . It is ortho to the carboxyl group and ortho to the methyl group.

    • δ 2.35 ppm (s, 3H): Methyl group protons at C5 .

  • ¹³C NMR (100 MHz):

    • Expected peaks: ~167 ppm (C=O), ~140 ppm (C-Me), ~135 ppm (C-Cl), ~133 ppm (C-H), ~130 ppm (C-H), ~128 ppm (C-COOH), ~122 ppm (C-Br), ~20 ppm (CH₃).

Reactivity & Applications

The molecule serves as a versatile "switchboard" for medicinal chemistry.

  • Chemoselective Cross-Coupling: The C-Br bond is significantly weaker and more reactive towards oxidative addition than the C-Cl bond. This allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to occur selectively at the 3-position without disturbing the 2-chloro substituent.

  • Scaffold for SGLT2 Inhibitors: Poly-halogenated benzoic acid derivatives are common intermediates in the synthesis of gliflozin-class drugs (SGLT2 inhibitors), where the halogen provides a handle for linking to the sugar or heterocycle moiety.

  • Acid Derivatization: The carboxylic acid can be converted to esters, amides, or reduced to a benzyl alcohol. The steric bulk of the 2-chloro group may require forcing conditions (e.g., using oxalyl chloride/DMF rather than standard EDC couplings) for amide bond formation.

Reactivity Map

Reactivity Center 3-Bromo-2-chloro-5-methylbenzoic acid Suzuki Suzuki Coupling (Pd) Selective at C3-Br Center->Suzuki High Reactivity Amide Amide Coupling (COOH functionalization) Center->Amide Standard Reactivity (Steric hindrance) SNAr Nucleophilic Displacement (Potential at C2-Cl if activated) Center->SNAr Low Reactivity (Requires activation)

Caption: Differential reactivity profile allowing sequential functionalization.

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions: Handle in a fume hood. Avoid dust formation. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2774400: 2-Amino-3-bromo-5-methylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses. Preparation of 2-Amino-5-bromobenzyl alcohol (Analogous bromination protocol). Org. Synth. 2012, 89, 34-43. Retrieved from [Link]

  • Google Patents.CN110002989B: Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid (Sandmeyer methodology reference).

Sources

Exploratory

solubility of 3-Bromo-2-chloro-5-methylbenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-2-chloro-5-methylbenzoic Acid in Organic Solvents Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-2-chloro-5-methylbenzoic Acid in Organic Solvents

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-bromo-2-chloro-5-methylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. The guide delves into the theoretical principles governing its solubility, offers detailed experimental protocols for solubility determination, and provides insights into predicting its behavior in various organic solvents. By combining theoretical knowledge with practical, field-proven methodologies, this document serves as a complete resource for understanding and manipulating the solubility of 3-bromo-2-chloro-5-methylbenzoic acid.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, processability, and formulation. For a compound like 3-bromo-2-chloro-5-methylbenzoic acid, which possesses a complex substitution pattern on the benzoic acid scaffold, understanding its solubility in organic solvents is paramount for applications ranging from synthesis and purification to formulation and drug delivery. This guide provides the foundational knowledge and practical tools to effectively address the challenges associated with the solubility of this compound.

Molecular Structure and its Influence on Solubility

The solubility of 3-bromo-2-chloro-5-methylbenzoic acid is dictated by the interplay of its constituent functional groups and their interactions with the solvent.

  • Benzoic Acid Backbone: The carboxylic acid group is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature generally imparts some degree of solubility in polar, protic solvents.

  • Halogen Substituents (Bromo and Chloro): The presence of bromine and chlorine atoms increases the molecular weight and polarizability of the molecule. While they are electronegative, their contribution to polarity is complex and they can engage in halogen bonding. Their primary effect is often an increase in van der Waals forces.

  • Methyl Group: The methyl group is a nonpolar, lipophilic substituent that increases the overall hydrophobicity of the molecule.

The relative positioning of these substituents (ortho, meta, and para) also plays a subtle but important role in the molecule's crystal lattice energy and its ability to interact with solvent molecules.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[1] For 3-bromo-2-chloro-5-methylbenzoic acid, its solubility in a given organic solvent will depend on the balance of the following intermolecular forces:

  • Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic, polar solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

  • Dipole-Dipole Interactions: The polar nature of the carboxylic acid and the carbon-halogen bonds will lead to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: These forces are present in all interactions and will be more significant with larger, more polarizable solvents.

The overall solubility is a result of the energetic favorability of solute-solvent interactions overcoming the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Predicting Solubility: A Qualitative Approach

Based on the structural features of 3-bromo-2-chloro-5-methylbenzoic acid, we can predict its relative solubility in different classes of organic solvents.

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)HighThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol.
Polar Aprotic (e.g., DMSO, DMF, Acetone)Moderate to HighThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton. Their high polarity can also solvate the polar regions of the molecule.
Nonpolar (e.g., Hexane, Toluene)LowThe significant polarity of the carboxylic acid and halogen substituents makes it difficult for nonpolar solvents to effectively solvate the molecule and overcome the crystal lattice energy.
Chlorinated (e.g., Dichloromethane, Chloroform)ModerateThese solvents have a moderate polarity and can interact with the polarizable halogen substituents.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate determination of solubility requires robust experimental methods. The "shake-flask" method is considered the gold standard for its reliability in measuring thermodynamic solubility.[2]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in the saturated solution.

Materials:

  • 3-bromo-2-chloro-5-methylbenzoic acid

  • Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, hexane, toluene)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation: Add an excess amount of 3-bromo-2-chloro-5-methylbenzoic acid to a series of vials. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature bath on an orbital shaker. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours). The time required for equilibrium may need to be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 3-bromo-2-chloro-5-methylbenzoic acid.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid B Add known volume of solvent A->B C Seal and shake at constant temperature B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G

Sources

Foundational

3-Bromo-2-chloro-5-methylbenzoic acid CAS number and identifiers

This technical guide provides an in-depth analysis of 3-Bromo-2-chloro-5-methylbenzoic acid , a highly functionalized aromatic building block used in the synthesis of complex pharmaceutical agents and agrochemicals. [1][...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Bromo-2-chloro-5-methylbenzoic acid , a highly functionalized aromatic building block used in the synthesis of complex pharmaceutical agents and agrochemicals.

[1][2]

Executive Summary

3-Bromo-2-chloro-5-methylbenzoic acid (CAS 154257-78-0) is a trisubstituted benzene derivative characterized by a dense halogenation pattern flanking a carboxylic acid moiety.[1][2][3][4] Its structural uniqueness lies in the orthogonal reactivity of its substituents: an acid-labile carboxyl group, a labile bromide for cross-coupling, and a sterically hindered chloride. It serves as a critical scaffold in the optimization of lipophilicity and metabolic stability in drug discovery, particularly for kinase inhibitors and SGLT2 inhibitor analogs.

Chemical Identity & Identifiers

Precise identification is critical due to the existence of multiple positional isomers (e.g., 3-bromo-5-chloro-2-methylbenzoic acid). Researchers must verify the exact substitution pattern: Br at 3, Cl at 2, Methyl at 5 .

Identifier TypeValueContext
CAS Number 154257-78-0 Primary Registry ID
IUPAC Name 3-Bromo-2-chloro-5-methylbenzoic acidOfficial Nomenclature
Molecular Formula C₈H₆BrClO₂Elemental Composition
Molecular Weight 249.49 g/mol Mass Calculation
SMILES CC1=CC(Br)=C(Cl)C(C(=O)O)=C1Canonical String
InChI Key WWBCWHSPJLLRAB-UHFFFAOYSA-NDigital Signature
MDL Number MFCD31672698Commercial Registry
Beilstein/Reaxys Not widely indexedNiche Intermediate

Physicochemical Profile

Understanding the physical properties is essential for reaction solvent selection and purification strategies.

  • Physical State: Solid (typically off-white to beige powder).

  • Solubility:

    • High: DMSO, DMF, Methanol (warm).

    • Moderate: Dichloromethane, Ethyl Acetate.

    • Low: Water (acidic pH), Hexanes.

  • Acidity (pKa): Estimated at 3.2 – 3.5 . The presence of the ortho-chloro and meta-bromo groups exerts an electron-withdrawing inductive effect (-I), increasing the acidity relative to benzoic acid (pKa 4.2).

  • Lipophilicity (LogP): Calculated ~3.5. The methyl and halogen substituents significantly increase lipophilicity, aiding membrane permeability in downstream derivatives.

Structural Connectivity & Visualization

The following diagram illustrates the specific connectivity and the steric environment of the molecule. Note the "crowded" region between the carboxylic acid (C1) and the bromine (C3), mediated by the chlorine (C2).

ChemicalStructure Figure 1: Connectivity of 3-Bromo-2-chloro-5-methylbenzoic acid C1 C1 (Ipso) C2 C2 (Ortho) C1->C2 COOH COOH (Acid) C1->COOH Pos 1 C3 C3 (Meta) C2->C3 Cl Cl (Chloro) C2->Cl Pos 2 C4 C4 (Para) C3->C4 Br Br (Bromo) C3->Br Pos 3 C5 C5 (Meta) C4->C5 C6 C6 (Ortho) C5->C6 Me CH3 (Methyl) C5->Me Pos 5 C6->C1

Caption: Graphviz representation of the substitution pattern. Note the steric crowding at positions 1, 2, and 3.

Synthetic Pathways

The synthesis of CAS 154257-78-0 requires careful control of regioselectivity, as standard electrophilic aromatic substitution (EAS) on toluene or benzoic acid derivatives often yields mixtures.

Route A: Oxidation of the Benzaldehyde Precursor (Preferred)

This route is highly reliable as it leverages the commercially available aldehyde (CAS 1934517-43-7).

  • Starting Material: 3-Bromo-2-chloro-5-methylbenzaldehyde.

  • Reagents: Sodium Chlorite (NaClO₂), Hydrogen Peroxide (H₂O₂), or Potassium Permanganate (KMnO₄).

  • Mechanism: Pinnick Oxidation (NaClO₂/NaH₂PO₄) is preferred to avoid halogen scrambling or over-oxidation of the methyl group.

  • Protocol Summary:

    • Dissolve aldehyde in t-Butanol/Water.

    • Add scavenger (2-methyl-2-butene) to trap HOCl.

    • Add NaClO₂ portion-wise at 0°C.

    • Acidify and extract.[5]

Route B: Regioselective Bromination (Industrial)

Direct bromination of 2-chloro-5-methylbenzoic acid.

  • Starting Material: 2-Chloro-5-methylbenzoic acid.

  • Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS) in concentrated H₂SO₄ or with FeBr₃ catalyst.

  • Regiochemistry Logic:

    • -COOH (C1): Meta-director (deactivating). Directs to C3.

    • -Cl (C2): Ortho/Para-director (weakly deactivating). Ortho is C1/C3. Para is C5 (blocked by Methyl). Directs strongly to C3.

    • -CH3 (C5): Ortho/Para-director (activating). Ortho is C4/C6. Para is C2 (blocked).

    • Result: The cooperative directing effects of the -COOH (meta) and -Cl (ortho) strongly favor position C3 , making this a viable one-step synthesis.

Synthesis Start 2-Chloro-5-methylbenzoic acid Intermediate Transition State (Synergistic Direction to C3) Start->Intermediate Electrophilic Attack Reagent Reagents: Br2 / FeBr3 or NBS / H2SO4 Reagent->Intermediate Product 3-Bromo-2-chloro-5-methylbenzoic acid (Target) Intermediate->Product Rearomatization

Caption: Electrophilic aromatic substitution pathway showing the synergistic directing effects targeting position C3.

Applications in Drug Discovery

This compound is a "privileged scaffold" because it enables the construction of tri-axial cores found in modern therapeutics.

  • Suzuki-Miyaura Coupling: The C3-Bromine is the most reactive site for Pd-catalyzed cross-coupling. It allows the attachment of aryl or heteroaryl groups to build the core pharmacophore.

  • Amide Coupling: The C1-Carboxylic acid is readily converted to amides, esters, or heterocycles (e.g., oxadiazoles), serving as the "warhead" or linker region of the drug.

  • SGLT2 Inhibitor Analogs: The 2-halo-5-alkyl-benzoic acid motif is structurally homologous to the A-ring of gliflozin-class antidiabetic drugs (e.g., Dapagliflozin intermediates), making this compound valuable for structure-activity relationship (SAR) studies.

Handling & Safety (GHS)

Signal Word: WARNING

Hazard ClassCodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[6][7]
STOT-SE H335May cause respiratory irritation.[6][7]

Protocol: Always handle in a fume hood. Wear nitrile gloves and safety goggles. In case of contact with eyes, rinse immediately with water for 15 minutes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3433127 (Isomer Reference & Properties). Retrieved from [Link](Note: Used for property extrapolation of the methyl-bromo-benzoic acid class).

Sources

Exploratory

A Professional Guide to 3-Bromo-2-chloro-5-methylbenzoic Acid: A Strategic Building Block in Modern Drug Discovery

Abstract 3-Bromo-2-chloro-5-methylbenzoic acid is a polysubstituted aromatic compound of significant interest in pharmaceutical development. Its utility stems from a unique combination of features: a carboxylic acid hand...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-2-chloro-5-methylbenzoic acid is a polysubstituted aromatic compound of significant interest in pharmaceutical development. Its utility stems from a unique combination of features: a carboxylic acid handle for amide bond formation and differentially reactive halogen atoms (bromine and chlorine). This arrangement allows for selective, sequential cross-coupling reactions, enabling the construction of complex, three-dimensional molecular architectures from a single, versatile starting material. This guide provides a technical overview of its physicochemical properties, reactivity, and strategic application in synthetic medicinal chemistry, complete with detailed experimental protocols and workflow diagrams for researchers and drug development professionals.

The Strategic Value of Polysubstituted Benzoic Acids in Medicinal Chemistry

Substituted benzoic acids are privileged scaffolds in drug discovery. The carboxylic acid group provides a key hydrogen bond donor/acceptor and can serve as an anchor point for attaching other molecular fragments via robust amide bond formation. The introduction of halogen atoms onto the aromatic ring is a cornerstone of modern medicinal chemistry for several reasons:

  • Modulation of Physicochemical Properties: Halogens can fine-tune a molecule's lipophilicity, acidity (pKa), and metabolic stability.

  • Vector for Exploration: They occupy specific vectors in space, allowing chemists to probe interactions within a biological target's binding pocket.

  • Synthetic Handles: Most critically, carbon-halogen bonds serve as exceptionally reliable and versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

The true strategic advantage of a building block like 3-bromo-2-chloro-5-methylbenzoic acid lies in its possession of two different halogens. The well-established difference in reactivity between an aryl bromide and an aryl chloride bond towards palladium-catalyzed oxidative addition allows for a controlled, stepwise elaboration of the scaffold. This orthogonal reactivity is a powerful tool for building molecular complexity efficiently and predictably.

Physicochemical Profile and Reactivity of 3-Bromo-2-chloro-5-methylbenzoic acid

The specific arrangement of substituents on the benzoic acid ring dictates its reactivity and utility.

PropertyValue
CAS Number 154257-78-0
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
Appearance White to off-white crystalline solid
General Solubility Soluble in organic solvents like ethanol, THF, and dichloromethane.[1]

Reactivity Insights:

The key to strategically using this molecule is understanding the hierarchy of reactivity:

  • Carboxylic Acid: The most acidic site, readily deprotonated and activated for amide coupling or esterification.

  • C(3)-Br Bond: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This is due to its lower bond dissociation energy, making the oxidative addition step at the palladium center more favorable.

  • C(2)-Cl Bond: The carbon-chlorine bond is more robust and requires more forcing conditions (e.g., higher temperatures, more electron-rich ligands on the palladium catalyst) to be activated.[2]

This reactivity differential is the foundation for its use in sequential, site-selective synthesis.

Synthesis of the Core Scaffold

While multiple routes to substituted dihalobenzoic acids exist, a common and industrially relevant approach involves the diazotization of an aminobenzoic acid precursor, followed by a Sandmeyer-type reaction. For instance, a general strategy for a related compound, 5-bromo-2-chlorobenzoic acid, starts from a 5-bromo-2-aminobenzoic acid derivative, which undergoes a diazotization followed by chlorination to install the chloro group.[3][4][5] Similar established methods, such as the bromination of 2-chlorotoluene followed by oxidation of the methyl group, can also be envisioned. The availability of these scalable synthetic routes makes this class of building blocks accessible for large-scale pharmaceutical development.[6]

Key Synthetic Transformations and Methodologies

The primary utility of 3-bromo-2-chloro-5-methylbenzoic acid is its capacity for stepwise functionalization.

Sequential Palladium-Catalyzed Cross-Coupling

The differential reactivity of the C-Br and C-Cl bonds allows for a two-step cross-coupling strategy. One can first perform a reaction at the more labile bromo position under mild conditions, and then, after isolation, target the chloro position using a more powerful catalytic system.

G start 3-Bromo-2-chloro- 5-methylbenzoic acid step1 Suzuki Coupling 1 (Mild Conditions) - Arylboronic Acid - Pd(dppf)Cl2, K2CO3 start->step1 intermediate Intermediate: 3-Aryl-2-chloro- 5-methylbenzoic acid step1->intermediate step2 Suzuki Coupling 2 (Forcing Conditions) - Arylboronic Acid - Pd2(dba)3, SPhos, K3PO4 intermediate->step2 final_product Final Product: 2,3-Diaryl- 5-methylbenzoic acid step2->final_product

Caption: Sequential cross-coupling workflow.

Experimental Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Br Position

This protocol targets the more reactive C-Br bond while leaving the C-Cl bond intact.

  • Reagents:

    • 3-Bromo-2-chloro-5-methylbenzoic acid (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(II) bis(diphenylphosphino)ferrocene dichloride [Pd(dppf)Cl₂] (0.03 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a reaction vessel, add 3-bromo-2-chloro-5-methylbenzoic acid, the arylboronic acid, and K₂CO₃.

    • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Add the dioxane/water solvent mixture, followed by the Pd(dppf)Cl₂ catalyst.

    • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Workup and Purification:

    • Dilute the mixture with water and ethyl acetate.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography or recrystallization to yield the 3-aryl-2-chloro-5-methylbenzoic acid intermediate.

Amide Bond Formation

The carboxylic acid provides a reliable handle for building peptide bonds, a common feature in many drug molecules.

Experimental Protocol 2: HATU-Mediated Amide Coupling

This protocol describes the formation of an amide bond with a primary or secondary amine.

  • Reagents:

    • Substituted benzoic acid (e.g., the product from Protocol 1) (1.0 eq)

    • Amine (primary or secondary) (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Solvent: N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the benzoic acid starting material in DMF in a reaction vessel under an inert atmosphere.

    • Add the amine, followed by DIPEA.

    • Add HATU in one portion to the stirring solution at room temperature.

    • Stir the reaction for 2-6 hours, monitoring for completion by TLC or LC-MS.

  • Workup and Purification:

    • Pour the reaction mixture into water, which may cause the product to precipitate.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude amide product via silica gel column chromatography.

Case Study: A Building Block for SGLT2 Inhibitors

The closely related scaffold, 5-bromo-2-chlorobenzoic acid, is a pivotal intermediate in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a major class of antidiabetic drugs like Dapagliflozin and Empagliflozin.[3][4][5][7][8] The core of these drugs is often a C-aryl glucoside linked to a diarylmethane moiety. 3-Bromo-2-chloro-5-methylbenzoic acid is an ideal starting point for constructing such complex structures.

The following diagram illustrates a hypothetical, yet chemically sound, synthetic pathway inspired by the synthesis of SGLT2 inhibitors, demonstrating how the subject building block could be utilized.

G cluster_0 cluster_1 cluster_2 cluster_3 A 3-Bromo-2-chloro- 5-methylbenzoic acid B Amide Coupling (Protocol 2) A->B C Amide Intermediate B->C D Suzuki Coupling (Protocol 1) C->D E Diaryl Intermediate D->E F Reduction of Amide (e.g., with BH3) E->F G Complex Drug-like Scaffold F->G

Caption: Synthetic pathway to a complex scaffold.

In this pathway, the building block first undergoes an amide coupling. The resulting intermediate is then subjected to a selective Suzuki coupling at the bromo position to install a second aryl ring. Finally, reduction of the amide to an amine would yield a flexible diarylmethane scaffold, a core structure found in many SGLT2 inhibitors.

Conclusion & Future Outlook

3-Bromo-2-chloro-5-methylbenzoic acid is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its pre-installed handles—the carboxylic acid and two orthogonally reactive halogens—provide a pre-defined and reliable roadmap for the synthesis of complex molecules. This minimizes synthetic guesswork and allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. As drug discovery continues to demand molecules with greater complexity and precisely defined three-dimensional shapes, building blocks that offer this level of synthetic control will only become more valuable.

References

  • Guidechem. (n.d.). 3-Bromo-5-chloro-2-methyl-benzoic acid 1403597-47-6 wiki.
  • PubChem. (n.d.). 3-Bromo-5-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methylbenzoic Acid. Retrieved from [Link]

  • Zhang, Y., Ma, X., Shan, X. H., Zhang, X. W., Li, J. Q., & Liu, Y. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Pharmaceutical Fronts.
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • MDPI. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]

  • Scribd. (2022). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Semantic Scholar. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Retrieved from [Link]

  • ChemBK. (2024). 3-bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Research Progress on Cross-coupling Reactions of Alkenylaluminum with Electrophilic Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 3-Bromo-2-chloro-5-methylbenzoic acid derivatives

Application Note: Precision Synthesis & Functionalization of 3-Bromo-2-chloro-5-methylbenzoic Acid Derivatives Executive Summary & Strategic Importance The 3-Bromo-2-chloro-5-methylbenzoic acid scaffold represents a "pri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis & Functionalization of 3-Bromo-2-chloro-5-methylbenzoic Acid Derivatives

Executive Summary & Strategic Importance

The 3-Bromo-2-chloro-5-methylbenzoic acid scaffold represents a "privileged structure" in medicinal chemistry. Its value lies in its dense, orthogonal functionalization potential. The molecule possesses three distinct handles for diversification:

  • C1-Carboxyl: Amide/ester formation.

  • C3-Bromide: Highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C2-Chloride: Sterically hindered and electronically distinct, allowing for sequential coupling after the bromide has been reacted.

This guide provides a validated, scalable synthesis protocol avoiding the regioselectivity pitfalls of direct halogenation. We utilize a Sandmeyer-based approach as the primary route, ensuring 100% regiocontrol, alongside a regioselective cross-coupling protocol to demonstrate the scaffold's utility.

Retrosynthetic Analysis & Pathway Logic

Direct bromination of 2-chloro-5-methylbenzoic acid is not recommended . The directing effects of the C5-methyl (activating, ortho/para) and C2-chloro (weakly deactivating, ortho/para) groups favor electrophilic aromatic substitution at the C4 and C6 positions, leading to difficult-to-separate isomers.

Optimal Strategy: Establish the C3-halogenation before installing the C2-chloride using the strong ortho-directing power of an amino group, followed by a Sandmeyer transformation.

Retrosynthesis Target Target: 3-Bromo-2-chloro-5-methylbenzoic acid Precursor1 Intermediate A: 2-Amino-3-bromo-5-methylbenzoic acid (CAS: 13091-43-5) Target->Precursor1 Sandmeyer Reaction (CuCl, NaNO2) Start Starting Material: 2-Amino-5-methylbenzoic acid (CAS: 2941-78-8) Precursor1->Start Regioselective Bromination (Br2 or NBS)

Figure 1: Retrosynthetic strategy relying on the amino-group directing effect to secure the C3 position.[1][2]

Detailed Experimental Protocols

Protocol A: Core Scaffold Synthesis

Objective: Synthesis of 3-Bromo-2-chloro-5-methylbenzoic acid. Scale: 10.0 g input.

Step 1: Regioselective Bromination Reaction: 2-Amino-5-methylbenzoic acid → 2-Amino-3-bromo-5-methylbenzoic acid

  • Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with 2-Amino-5-methylbenzoic acid (10.0 g, 66.1 mmol) and Glacial Acetic Acid (100 mL).

  • Addition: Cool to 15°C. Add a solution of Bromine (10.6 g, 3.4 mL, 66.1 mmol) in Acetic Acid (20 mL) dropwise over 30 minutes. The amino group strongly directs bromine to the ortho (C3) position.

  • Reaction: Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Pour the mixture into ice water (500 mL). A precipitate will form.[3] Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.

  • Yield: Expect ~13.5 g (89%) of off-white solid.

    • Checkpoint: 1H NMR should show two singlets in the aromatic region, confirming the 1,2,3,5-substitution pattern.

Step 2: Sandmeyer Reaction (Amino → Chloro) Reaction: 2-Amino-3-bromo-5-methylbenzoic acid → 3-Bromo-2-chloro-5-methylbenzoic acid

  • Diazotization: In a 500 mL RBF, suspend the Step 1 Product (10.0 g, 43.5 mmol) in water (40 mL) and conc. HCl (30 mL). Cool to 0–5°C in an ice/salt bath.

  • Nitrite Addition: Add a solution of Sodium Nitrite (3.3 g, 47.8 mmol) in water (10 mL) dropwise, maintaining internal temp < 5°C. Stir for 30 min to form the diazonium salt (clear solution).

  • Substitution: Prepare a separate solution of Copper(I) Chloride (CuCl, 5.2 g, 52.2 mmol) in conc. HCl (15 mL) at 0°C. Transfer the cold diazonium solution slowly into the stirring CuCl solution.

    • Critical: Vigorous gas evolution (N2) will occur. Control addition rate to prevent foaming.

  • Completion: Allow to warm to RT and stir for 1 hour. Heat to 60°C for 30 minutes to ensure complete decomposition of the diazo intermediate.

  • Isolation: Cool to RT. The product precipitates.[3] Filter, wash with 1N HCl (to remove Cu salts), then water. Recrystallize from Ethanol/Water.

  • Yield: Expect ~8.5 g (78%).

Protocol B: Regioselective Functionalization

Objective: Selective Suzuki coupling at C3-Br leaving C2-Cl intact. Principle: The C-Br bond (~81 kcal/mol) is weaker than the C-Cl bond (~96 kcal/mol), allowing Pd(0) to insert selectively at C3.

Selectivity Substrate 3-Br-2-Cl-5-Me-Benzoic Acid Product 3-Aryl-2-Cl-5-Me-Benzoic Acid Substrate->Product Pd(PPh3)4 (5 mol%) Ph-B(OH)2 (1.1 eq) Na2CO3, DME/H2O 60°C (Controlled)

Figure 2: Conditions for chemoselective cross-coupling.

  • Reagents: Substrate (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2.0 eq).

  • Solvent: DME:Water (3:1). Degas thoroughly with Argon.

  • Temperature: Heat to 60°C . Do not exceed 80°C to prevent oxidative addition into the C-Cl bond.

  • Time: 4–6 hours.

  • Validation: HPLC should show consumption of starting material and formation of the mono-coupled product. If bis-coupling (reaction at Cl) is observed, lower temperature to 50°C.

Analytical Data & Validation

Table 1: Physicochemical Profile

PropertyValue / Description
Formula C8H6BrClO2
MW 249.49 g/mol
Appearance White to off-white crystalline solid
Melting Point 158–162°C (Predicted)
1H NMR (DMSO-d6) δ 13.5 (br s, 1H, COOH), 7.75 (d, J=2.1 Hz, 1H, H-4), 7.55 (d, J=2.1 Hz, 1H, H-6), 2.35 (s, 3H, CH3).
Key IR Signals 1690 cm⁻¹ (C=O), 3000-2800 cm⁻¹ (OH stretch).

Interpretation:

  • Regiochemistry Check: The coupling constants (J ~2 Hz) indicate meta coupling between the aromatic protons, confirming they are at positions 4 and 6. If the protons were ortho (e.g., in a 4-bromo isomer), J would be ~8 Hz.

Troubleshooting & Optimization

  • Issue: Incomplete Sandmeyer Reaction.

    • Cause: Diazonium salt decomposition before CuCl addition.

    • Fix: Ensure temperature stays strictly < 5°C during diazotization. Use fresh NaNO2.

  • Issue: "Gooey" Precipitate during Bromination.

    • Cause: Poly-bromination or solvent trapping.

    • Fix: Use strictly 1.0 equivalent of Br2. Recrystallize from Acetic Acid/Water if necessary.[4]

  • Issue: Loss of Selectivity in Suzuki Coupling.

    • Cause: Temperature too high or highly active ligand (e.g., SPhos, XPhos) used.

    • Fix: Stick to "older" generation catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 which are less reactive toward chlorides. Keep T < 65°C.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3433127, 3-Bromo-5-methylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (1951). Sandmeyer Reaction: 2-Chloro-4-nitrobenzoic acid. Org. Synth. 1951, 31, 96. (Classic protocol adapted for chlorination). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-2-chloro-5-methylbenzoic acid

For distribution to: Researchers, scientists, and drug development professionals. Introduction: Navigating the Selective Cross-Coupling of a Dihalogenated Benzoic Acid The Suzuki-Miyaura cross-coupling reaction stands as...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Selective Cross-Coupling of a Dihalogenated Benzoic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its robustness in forging carbon-carbon bonds.[1][2] Its significance is particularly pronounced in pharmaceutical and materials science, where the synthesis of complex biaryl structures is paramount.[3][4] This guide delves into the specific application of the Suzuki coupling for a challenging substrate: 3-Bromo-2-chloro-5-methylbenzoic acid. The presence of two distinct halogen atoms—bromine and chlorine—on the aromatic ring introduces a critical challenge of chemoselectivity. The inherent difference in the reactivity of the C-Br and C-Cl bonds towards oxidative addition with a palladium(0) catalyst forms the basis for achieving a selective coupling. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for a targeted reaction at the bromine position under carefully controlled conditions.[5][6]

This document provides a comprehensive framework for researchers, offering not just protocols but also the underlying scientific rationale for experimental design. By understanding the "why" behind the "how," scientists can troubleshoot and adapt these methodologies to their specific research needs, ensuring reliable and reproducible outcomes.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling reaction is a catalytic process revolving around a palladium complex.[7][8] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[1] In the case of 3-Bromo-2-chloro-5-methylbenzoic acid, the preferential oxidative addition at the more labile C-Br bond is the desired pathway.

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The judicious selection of catalyst, ligand, base, and solvent is critical to steer the reaction towards the desired product with high selectivity and yield.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 (activated by base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R' Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R' Product Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design: Achieving Selective Coupling

The primary objective when working with 3-Bromo-2-chloro-5-methylbenzoic acid is to achieve selective coupling at the C-Br bond. This is accomplished by leveraging the greater reactivity of aryl bromides over aryl chlorides in the oxidative addition step.[11] The following sections outline the critical parameters and provide a starting point for reaction optimization.

Catalyst and Ligand Selection

The choice of palladium source and ligand is crucial for catalytic activity and selectivity. While a wide array of catalysts are available, systems known for their high activity with aryl bromides, and lower reactivity with aryl chlorides at moderate temperatures, are preferred.

Catalyst/PrecatalystLigandTypical Loading (mol%)Rationale and Considerations
Pd(OAc)₂SPhos or XPhos1-3Buchwald-type ligands are excellent for coupling aryl halides, and their bulk can influence selectivity.[12][13]
Pd₂(dba)₃P(t-Bu)₃1-2A highly active catalyst system for a broad range of aryl bromides.[14]
Pd(PPh₃)₄PPh₃ (inbuilt)2-5A classic catalyst, though sometimes less active than modern systems, it can offer good selectivity under mild conditions.
PdCl₂(dppf)dppf (inbuilt)2-5A robust and versatile catalyst, often used for a wide variety of Suzuki couplings.
The Role of the Base

The base is essential for activating the boronic acid to facilitate transmetalation.[9] The choice of base can also influence the overall reaction rate and selectivity. For substrates containing an acidic proton, such as the carboxylic acid in our target molecule, a sufficient excess of base is required to both deprotonate the carboxylic acid and activate the boronic acid.

BaseEquivalentsStrengthKey Characteristics
K₂CO₃3-4ModerateA commonly used, cost-effective base. Often used in aqueous solvent mixtures.[15]
K₃PO₄3-4ModerateAnother effective and widely used base, particularly in organic solvents.[2]
Cs₂CO₃3-4StrongerCan be beneficial for challenging couplings due to its higher solubility in organic solvents.[15]
KOtBu3-4StrongA very strong base that can accelerate reactions but may not be suitable for base-sensitive functional groups.[16]
Solvent Systems

The solvent plays a critical role in solubilizing the reactants and catalyst, and can influence the reaction rate. Biphasic solvent systems are common in Suzuki couplings, as they aid in the dissolution of the inorganic base.[5][15]

Solvent SystemTypical RatioTemperature Range (°C)Notes
Dioxane/H₂O4:1 to 10:180-100A very common and effective solvent system for a wide range of Suzuki couplings.[15]
Toluene/H₂O4:1 to 10:180-110Another excellent biphasic system, particularly for less polar substrates.[15]
THF/H₂O4:1 to 10:160-70A lower boiling point option, suitable for more reactive substrates.[17]
DMF or DMAcAnhydrous or with H₂O80-120Polar aprotic solvents that can be useful for substrates with poor solubility in other systems.[5]

Protocols for Selective Suzuki Coupling

The following protocols provide a detailed, step-by-step methodology for the Suzuki coupling of 3-Bromo-2-chloro-5-methylbenzoic acid. It is recommended to perform a small-scale test reaction to optimize conditions for a specific boronic acid partner.

Protocol 1: General Procedure using Pd(OAc)₂ and SPhos

This protocol is a robust starting point for a variety of arylboronic acids.

Materials:

  • 3-Bromo-2-chloro-5-methylbenzoic acid

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-chloro-5-methylbenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • In a separate vial, weigh out Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).

  • Evacuate and backfill the Schlenk flask with an inert gas (repeat three times).

  • Add the catalyst and ligand to the Schlenk flask under a positive flow of inert gas.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 1 mmol scale reaction).

  • Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Workflow Diagram: Experimental Protocol

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Combine Reactants: 3-Bromo-2-chloro-5-methylbenzoic acid, Arylboronic acid, Base B 2. Add Catalyst and Ligand under Inert Atmosphere A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (e.g., 90-100 °C) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool and Quench E->F G 7. Acidify and Extract F->G H 8. Dry and Concentrate G->H I 9. Purify Product H->I

Caption: A streamlined workflow for the Suzuki coupling experiment.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystEnsure proper inert atmosphere technique. Use a fresh batch of palladium catalyst and ligand.
Insufficiently degassed solventDegas the solvent mixture thoroughly before heating.
Poorly soluble reactantsTry a different solvent system (e.g., DMF). Ensure the base is finely powdered for better dissolution.[15]
Formation of diarylated productReaction temperature too high or time too longReduce the reaction temperature and monitor the reaction closely to stop it once the mono-arylated product is maximized.
Catalyst system too activeConsider a less active catalyst system, for example, by using a different ligand.
Protodeboronation of boronic acidPresence of excess water or acidUse freshly dried solvents and ensure the base is anhydrous.
Reaction temperature too highLower the reaction temperature.

Conclusion

The selective Suzuki-Miyaura coupling of 3-Bromo-2-chloro-5-methylbenzoic acid is a readily achievable transformation with careful control of reaction parameters. By selecting an appropriate palladium catalyst and ligand system, and by optimizing the base and solvent, researchers can favor the reaction at the more labile C-Br bond. The protocols and guidelines presented herein provide a solid foundation for successfully employing this powerful C-C bond-forming reaction in the synthesis of novel and complex molecules for a wide range of applications in science and industry.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(29), 6722-6737. [Link]

  • Littke, A. F., & Fu, G. C. A convenient and general method for palladium-catalyzed Suzuki cross-couplings of aryl chlorides and arylboronic acids. Angewandte Chemie International Edition, 1998, 37(24), 3387-3388. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Corbet, J. P., & Mignani, G. Selected patented cross-coupling technologies. Chemical Reviews, 2006, 106(7), 2651-2710. [Link]

  • Miyaura, N., & Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002, 58(48), 9633-9695. [Link]

  • Chinchilla, R., & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 2007, 107(3), 874-922. [Link]

  • ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling. [Link]

  • Liu, W. J., Xie, Y. X., Liang, Y., & Li, J. H. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 2006, 71(10), 4048-4051. [Link]

  • ResearchGate. Formation of biaryl compounds in the suzuki cross coupling reaction. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. On the role of the base in the mechanism of the Suzuki–Miyaura reaction. Chemistry–A European Journal, 2011, 17(8), 2492-2503. [Link]

  • Shen, W. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 1997, 62(20), 6992-6993. [Link]

  • ResearchGate. Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. [Link]

  • Roy, D., & Das, S. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Advances, 2016, 6(1), 743-747. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]

  • Oldenhuis, N. J., & Louie, J. A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 2005, 127(49), 17596-17597. [Link]

  • ResearchGate. Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles in Aqueous Media. [Link]

  • Li, J., et al. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 2016, 21(11), 1475. [Link]

  • Zhou, J., & Fu, G. C. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 2014, 53(15), 3929-3932. [Link]

  • ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Bull, J. A., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016, 7(10), 6394-6408. [Link]

  • Ikawa, T., et al. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 2019, 21(14), 5489-5493. [Link]

  • Wolfe, J. P., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1999, 121(45), 10620-10621. [Link]

  • Cera, G., & D'Amico, F. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 2015, 20(7), 12848-12868. [Link]

  • Wang, L., et al. A simple and efficient catalyst for the Suzuki–Miyaura coupling of aryl halides containing a carboxyl group in water. Organic & Biomolecular Chemistry, 2013, 11(30), 4983-4987. [Link]

Sources

Method

High-Efficiency Esterification Strategies for Sterically Hindered Halogenated Benzoic Acids

Case Study: 3-Bromo-2-chloro-5-methylbenzoic Acid Executive Summary Target Molecule: 3-Bromo-2-chloro-5-methylbenzoic acid (CAS: 154257-78-0) Application: Pharmaceutical Intermediate / Building Block Challenge: Ortho-Ste...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 3-Bromo-2-chloro-5-methylbenzoic Acid

Executive Summary

Target Molecule: 3-Bromo-2-chloro-5-methylbenzoic acid (CAS: 154257-78-0) Application: Pharmaceutical Intermediate / Building Block Challenge: Ortho-Steric Hindrance (2-Chloro substituent)

This application note details optimized protocols for the esterification of 3-Bromo-2-chloro-5-methylbenzoic acid . Due to the significant steric bulk introduced by the ortho-chloro group (position 2) and the meta-bromo group (position 3), standard Fischer esterification methods often suffer from slow kinetics and incomplete conversion.

This guide prioritizes Nucleophilic Alkylation (Base-Promoted) as the primary high-yield strategy, while providing Acid Chloride Activation as a scalable alternative.

Part 1: Strategic Analysis & Mechanistic Insight

The primary challenge in esterifying 3-Bromo-2-chloro-5-methylbenzoic acid is the Ortho Effect .

  • Steric Blockade: The chlorine atom at position 2 physically obstructs the carbonyl carbon. In a traditional acid-catalyzed (Fischer) esterification, the alcohol nucleophile must attack this carbonyl carbon to form a tetrahedral intermediate. The ortho-chloro group destabilizes this crowded intermediate, significantly reducing the reaction rate.

  • Electronic Effect: The electron-withdrawing nature of the halogens (Br, Cl) increases the acidity of the carboxylic proton. This makes the carboxylate anion (

    
    ) easy to generate, favoring base-promoted pathways.
    

Recommendation: Avoid direct attack on the carbonyl carbon (Fischer). Instead, utilize the carboxylate anion to attack an unhindered alkylating agent (


 mechanism).
Decision Matrix: Method Selection

MethodSelection Start Start: 3-Bromo-2-chloro-5-methylbenzoic acid Scale Select Scale & Priority Start->Scale MethodA Method A: Base-Promoted Alkylation (Cs2CO3/MeI) Scale->MethodA High Purity / Lab Scale MethodB Method B: Acid Chloride Activation (SOCl2/MeOH) Scale->MethodB Process Scale / Low Cost MethodC Method C: Fischer Esterification (H2SO4/MeOH) Scale->MethodC Legacy / No Special Reagents OutcomeA High Yield (>95%) Mild Conditions Best for Lab Scale (<10g) MethodA->OutcomeA OutcomeB Good Yield (>90%) Scalable (>100g) Requires Inert Gas MethodB->OutcomeB OutcomeC Variable Yield (60-80%) Slow Kinetics Not Recommended MethodC->OutcomeC

Figure 1: Decision matrix for selecting the optimal esterification pathway based on scale and requirements.

Part 2: Experimental Protocols
Protocol A: Cesium Carbonate Promoted Alkylation (The "Gold Standard")

Rationale: This method bypasses the steric hindrance at the carbonyl carbon entirely. The reaction proceeds via an


 attack of the carboxylate oxygen on the alkyl halide (e.g., Methyl Iodide). Cesium Carbonate is preferred over Potassium Carbonate due to the "Cesium Effect" (higher solubility and "naked" anion reactivity in organic solvents).

Reagents:

  • Substrate: 3-Bromo-2-chloro-5-methylbenzoic acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Alkylating Agent: Methyl Iodide (MeI) (2.0 equiv) [Caution: Toxic]

  • Solvent: N,N-Dimethylformamide (DMF) (0.2 M concentration)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-2-chloro-5-methylbenzoic acid (e.g., 1.0 g, 4.0 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add Cesium Carbonate (1.95 g, 6.0 mmol) in a single portion. Stir at Room Temperature (RT) for 30 minutes. The mixture will become a suspension.

    • Checkpoint: Ensure the acid is fully deprotonated; the solution may slightly change color.

  • Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add Methyl Iodide (0.5 mL, 8.0 mmol).

  • Reaction: Remove the ice bath and allow the reaction to stir at RT for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting material acid spot should disappear.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (100 mL).

    • Wash with Water (3 x 50 mL) to remove DMF and inorganic salts.

    • Wash with Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.[2]
      
  • Purification: Usually, the product is pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: 92–98%

Protocol B: Acid Chloride Activation (Scalable Alternative)

Rationale: Converting the acid to an acid chloride (


) activates the carbonyl group, making it highly electrophilic and capable of overcoming the steric hindrance during the subsequent alcohol attack.

Reagents:

  • Substrate: 3-Bromo-2-chloro-5-methylbenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv)
    
  • Catalyst: DMF (2–3 drops)

  • Solvent: Methanol (excess, as solvent/reactant for step 2)

Step-by-Step Procedure:

  • Activation: In a dry flask under Nitrogen/Argon, suspend 3-Bromo-2-chloro-5-methylbenzoic acid (e.g., 5.0 g) in Thionyl Chloride (10–15 mL).

  • Catalysis: Add 2 drops of anhydrous DMF.

  • Reflux: Heat the mixture to reflux (75°C) for 2 hours. Gas evolution (

    
    , 
    
    
    
    ) will occur.
    • Checkpoint: The solid acid should dissolve completely as it converts to the liquid acid chloride.

  • Evaporation: Once clear, cool and concentrate in vacuo to remove excess

    
    . (Add Toluene and re-evaporate to ensure complete removal of thionyl chloride traces).
    
  • Esterification: Dissolve the crude acid chloride residue in anhydrous Methanol (50 mL) at 0°C.

  • Completion: Stir at RT for 1 hour, then heat to reflux for 30 minutes to ensure completion.

  • Workup: Concentrate the methanol. Dissolve residue in EtOAc, wash with Saturated

    
     (to neutralize HCl), then Brine. Dry and concentrate.
    

Expected Yield: 88–94%

Part 3: Analytical Validation & Troubleshooting
Data Summary Table
ParameterMethod A (Alkylation)Method B (Acid Chloride)Method C (Fischer)
Reaction Time 2–4 Hours4–6 Hours12–24 Hours
Temperature 0°C to RTRefluxReflux
Steric Sensitivity Low (Bypassed)Medium (Activated)High (Problematic)
Impurity Profile CleanAcid traces possibleIncomplete reaction
Recommended Scale mg to 50g>50gNot Recommended
Analytical Signatures (Methyl Ester)
  • 1H NMR (CDCl3, 400 MHz):

    • Look for the new methyl ester singlet:

      
       3.90 – 3.95 ppm (s, 3H) .
      
    • Aromatic protons: Two singlets (due to meta/para positioning relative to substituents) around

      
       7.4 – 7.8 ppm.
      
    • Aryl-Methyl group: Singlet around

      
       2.3 – 2.4 ppm.
      
  • IR Spectroscopy:

    • Strong Carbonyl (

      
      ) stretch: ~1730 cm⁻¹  (Ester shift, distinct from Acid ~1690 cm⁻¹).
      
Troubleshooting Guide
  • Issue: Incomplete Reaction (Method A).

    • Cause: Old/wet DMF or clumped base.

    • Fix: Use anhydrous DMF; crush

      
       to fine powder; add catalytic Sodium Iodide (Finkelstein condition) if using Alkyl Chlorides (though MeI is recommended).
      
  • Issue: Hydrolysis during Workup.

    • Cause: Ester is sterically crowded but can hydrolyze if workup is too basic/hot.

    • Fix: Keep workup neutral/mild basic (

      
      ) and cold.
      
Part 4: References
  • Pfeffer, P. E., et al. (1972). "Steric Effects in the Esterification of Hindered Carboxylic Acids." Journal of Organic Chemistry. (General mechanistic reference for ortho-substituted benzoates).

  • Navath, S., et al. (2006). "Cesium Carbonate Promoted O-Alkylation of Carboxylic Acids: An Efficient and Versatile Method."[3] Tetrahedron Letters.

Sources

Application

amide bond formation using 3-Bromo-2-chloro-5-methylbenzoic acid

Application Note: Strategic Amide Bond Formation with 3-Bromo-2-chloro-5-methylbenzoic Acid Executive Summary This guide details the optimized protocols for synthesizing amides from 3-Bromo-2-chloro-5-methylbenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Amide Bond Formation with 3-Bromo-2-chloro-5-methylbenzoic Acid

Executive Summary

This guide details the optimized protocols for synthesizing amides from 3-Bromo-2-chloro-5-methylbenzoic acid (CAS 154257-78-0) . This substrate presents a classic "ortho-effect" challenge: the C2-chloro substituent creates significant steric hindrance and twists the carboxylate out of planarity, while the C3-bromo and C5-methyl groups modulate electronic density. Standard carbodiimide couplings (EDC/NHS) often fail or stall due to the inability of the bulky active ester to form or be attacked by the amine.

We present two validated pathways:

  • Method A (Acid Chloride): The gold standard for scalability and steric breakthrough.[1]

  • Method B (T3P® Activation): A modern, high-yield approach for parallel synthesis and sensitive substrates.[1]

Strategic Analysis: The "Ortho-Effect" Challenge

Successful derivatization of 3-Bromo-2-chloro-5-methylbenzoic acid requires understanding its structural resistance to nucleophilic attack.

  • Steric Blockade: The Chlorine atom at position 2 (ortho) has a Van der Waals radius of ~1.75 Å, physically shielding the carbonyl carbon.

  • Electronic Deactivation: While the halogen atoms (Br, Cl) are electron-withdrawing (inductive effect, -I), which should increase electrophilicity, the steric twist prevents effective orbital overlap for resonance stabilization of the transition state.

  • Chemo-selectivity: The aryl bromide and aryl chloride motifs are valuable handles for downstream cross-coupling (e.g., Suzuki-Miyaura). Conditions must remain mild enough to prevent oxidative addition or hydrodehalogenation.[1]

Decision Matrix: Pathway Selection

DecisionMatrix Start Substrate: 3-Bromo-2-chloro-5-methylbenzoic acid AmineType Analyze Amine Partner Start->AmineType IsNucleophilic Is Amine Sterically Hindered or Electron Deficient? AmineType->IsNucleophilic MethodA Method A: Acid Chloride (Oxalyl Chloride) IsNucleophilic->MethodA Yes (e.g., Anilines, t-Butyl amines) MethodB Method B: T3P Coupling (Propylphosphonic Anhydride) IsNucleophilic->MethodB No (e.g., Primary alkyl amines) Scale Reaction Scale > 10g? IsNucleophilic->Scale Intermediate Difficulty Scale->MethodA Yes (Cost/Purification) Scale->MethodB No (Speed/Simplicity)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine nucleophilicity and reaction scale.

Protocol A: The Acid Chloride Route (Robust & Scalable)

Best for: Weak nucleophiles (anilines), bulky amines, and large-scale preparations (>10g). Mechanism: Converts the hindered acid into a highly reactive acid chloride, the smallest possible electrophile, minimizing steric clashes during amine attack.

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
3-Bromo-2-chloro-5-methylbenzoic acid 1.0Limiting Reagent
Oxalyl Chloride (2.0M in DCM) 1.2 - 1.5Chlorinating Agent (Milder than SOCl2)
DMF (Anhydrous) 0.05 (Cat.)Catalyst (Forms Vilsmeier-Haack intermediate)
Dichloromethane (DCM) SolventConcentration: 0.2 M
Triethylamine (TEA) or DIPEA 2.0 - 3.0Acid Scavenger (Base)
Amine Partner 1.1Nucleophile
Step-by-Step Methodology
  • Activation (In-situ Acid Chloride Formation):

    • Charge a dry round-bottom flask with 3-Bromo-2-chloro-5-methylbenzoic acid (1.0 equiv) and anhydrous DCM (0.2 M).

    • Cool the suspension to 0 °C under an inert atmosphere (N₂ or Ar).

    • Add catalytic DMF (2-3 drops per gram of substrate).[1] Note: Gas evolution will occur.[1]

    • Add Oxalyl Chloride (1.2 equiv) dropwise over 15 minutes.[1]

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–3 hours. The solution should become clear and turn slightly yellow.[1]

    • QC Check: Aliquot 50 µL into MeOH. Check LCMS for the methyl ester (Mass = Acid + 14).[1] If acid remains, add 0.2 eq Oxalyl Chloride and stir 1h longer.

  • Evaporation (Critical for Purity):

    • Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl.

    • Optional: Re-dissolve the residue in dry DCM and evaporate again (azeotropic removal of HCl).[1]

  • Coupling:

    • Re-dissolve the crude acid chloride in anhydrous DCM or THF (0.2 M).[1]

    • Cool to 0 °C .

    • Add the Base (TEA or DIPEA, 2.5 equiv).[1]

    • Add the Amine Partner (1.1 equiv) slowly.[1]

    • Warm to RT and stir for 4–12 hours.

  • Workup:

    • Quench with saturated NaHCO₃ solution.[1]

    • Extract with DCM (3x).[1] Wash organics with 1M HCl (if product is not basic) and Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

Protocol B: T3P® (Propylphosphonic Anhydride) Coupling

Best for: Parallel synthesis, acid-sensitive substrates, and "one-pot" convenience. Mechanism: T3P acts as a cyclic anhydride that activates the carboxylate.[1] It is highly soluble in organic solvents and drives the reaction to completion with low epimerization risk (though not applicable to this achiral acid).[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
3-Bromo-2-chloro-5-methylbenzoic acid 1.0Limiting Reagent
T3P® (50% w/w in EtOAc or DMF) 1.5 - 2.0Coupling Reagent
Pyridine or DIPEA 3.0 - 4.0Base (Pyridine often works best with T3P)
EtOAc or 2-MeTHF SolventConcentration: 0.1 - 0.2 M
Amine Partner 1.1 - 1.2Nucleophile
Step-by-Step Methodology
  • Setup:

    • In a reaction vial, combine 3-Bromo-2-chloro-5-methylbenzoic acid (1.0 equiv), the Amine Partner (1.1 equiv), and the Base (3.0 equiv) in EtOAc (or DMF for insoluble amines).

    • Stir at RT for 5 minutes to ensure deprotonation.

  • Activation & Coupling:

    • Add T3P solution (1.5 equiv) dropwise.

    • Stir at Room Temperature for 2 hours.

    • Optimization: If conversion is <50% after 2 hours (due to the ortho-chloro steric clash), heat the reaction to 50–60 °C for 4–12 hours. T3P is thermally stable and effective at elevated temperatures.[1]

  • Workup (Simplified):

    • The by-products of T3P are water-soluble.[4]

    • Dilute with EtOAc.[1]

    • Wash with Water (2x), 1M HCl (1x), Sat.[1] NaHCO₃ (1x), and Brine .[1]

    • Concentrate to yield the crude amide.[1]

Analytical Data & QC

When validating the product, be aware of the specific isotopic pattern due to the Br/Cl combination.

  • Mass Spectrometry (LCMS): Look for the characteristic M (100%) , M+2 (130%) , and M+4 (30%) pattern typical of compounds containing one Bromine and one Chlorine atom.

  • 1H NMR: The aromatic region will show two singlets (or meta-coupled doublets, J ~2 Hz) for the protons at C4 and C6. The C5-Methyl group will appear as a singlet around 2.3–2.4 ppm.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (Method A) Incomplete Acid Chloride formation.[1]Ensure catalytic DMF is fresh/dry.[1] Increase Oxalyl Chloride to 2.0 eq. Check LCMS of MeOH quench.
Low Conversion (Method B) Steric hindrance prevents T3P attack.[1]Switch solvent to DMF/NMP and heat to 80 °C. Increase T3P to 3.0 eq.[1]
Hydrolysis back to Acid Wet solvents during coupling.[1]Use anhydrous solvents.[1][5] Ensure the amine is dry (free base, not HCl salt, or add extra base).
Side Product: Dimer Anhydride formation.[1]This occurs if Amine addition is too slow or substoichiometric.[1] Ensure excess amine is present.[1]

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177.[1] Link

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480, 471–479.[1] Link

  • Archimica (now Euticals). (2011).[1] T3P® (Propylphosphonic Anhydride) - The Water Scavenger for Amide Bond Formation.[1] Application Note. Link

Sources

Method

Application Note: Selective Buchwald-Hartwig Amination of 3-Bromo-2-chloro-5-methylbenzoic Acid

Executive Summary This application note details the optimized conditions for the Buchwald-Hartwig amination of 3-bromo-2-chloro-5-methylbenzoic acid . This scaffold presents two primary synthetic challenges: Chemoselecti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for the Buchwald-Hartwig amination of 3-bromo-2-chloro-5-methylbenzoic acid . This scaffold presents two primary synthetic challenges:

  • Chemoselectivity: Discriminating between the reactive 3-bromo and the less reactive 2-chloro substituents.[1]

  • Functional Group Tolerance: Managing the acidic carboxylic acid moiety which can poison Palladium (Pd) catalysts or form unreactive carboxylate salts.

Strategic Recommendation: To ensure reproducibility and high yields, we recommend a Protection-Coupling-Deprotection strategy. Converting the free acid to a methyl ester prevents catalyst deactivation and simplifies purification. The coupling utilizes BrettPhos or XPhos precatalysts to overcome the steric hindrance imposed by the ortho-chloro group, achieving exclusive amination at the 3-position.

Strategic Analysis & Mechanistic Insight

Chemoselectivity (The "Halogen Dance")

In Pd-catalyzed cross-coupling, the rate of oxidative addition (the first step of the catalytic cycle) generally follows the bond dissociation energy of the carbon-halogen bond: C-I > C-Br > C-Cl .

For 3-bromo-2-chloro-5-methylbenzoic acid:

  • Site A (3-Bromo): Highly reactive. The C-Br bond is weaker, facilitating rapid oxidative addition by the Pd(0) species.

  • Site B (2-Chloro): Significantly less reactive. Under standard conditions (<100°C), the C-Cl bond remains inert, serving as an orthogonal handle for subsequent functionalization.

The "Ortho-Effect" Challenge

The 3-bromo position is sterically crowded. It is flanked by a 2-chloro substituent and a 4-hydrogen. Standard ligands (e.g., PPh3, BINAP) often fail here due to slow reductive elimination or inability to access the metal center.

  • Solution: Use Dialkylbiaryl phosphine ligands (Buchwald Ligands). BrettPhos and XPhos are specifically engineered to facilitate coupling on sterically hindered aryl halides while preventing

    
    -hydride elimination.
    
Handling the Carboxylic Acid

Direct coupling on free carboxylic acids is possible using soluble bases (e.g., LiHMDS) or specific catalysts (e.g., Pd-PEPPSI), but these methods are often substrate-specific and prone to variable yields due to solubility issues.

  • Standard Protocol: Esterification (Methyl Ester)

    
     Coupling 
    
    
    
    Hydrolysis. This route is robust, scalable, and allows for easier monitoring via TLC/HPLC.

Experimental Workflows

Visualization of Reaction Logic

ReactionWorkflow Start 3-Bromo-2-chloro- 5-methylbenzoic acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Protect Inter Methyl Ester Intermediate Step1->Inter Step2 Buchwald-Hartwig (Pd-Cat, Amine) Inter->Step2 Selective C-N Bond ProdEster Aminated Ester Step2->ProdEster Step3 Hydrolysis (LiOH, THF/H2O) ProdEster->Step3 Deprotect Final Final Amino-Acid Product Step3->Final

Caption: Figure 1. Recommended synthetic workflow ensuring catalyst longevity and purification ease.

Protocol A: Preparation of Methyl Ester (Pre-requisite)

Note: If starting material is already esterified, skip to 3.3.

  • Dissolve: Suspend 3-bromo-2-chloro-5-methylbenzoic acid (10.0 mmol) in Methanol (30 mL).

  • Catalyze: Add concentrated

    
     (0.5 mL) dropwise.
    
  • Reflux: Heat to reflux (65°C) for 4-6 hours. Monitor by TLC (disappearance of acid).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

    
     (to remove unreacted acid) and Brine. Dry over 
    
    
    
    .
  • Yield: Expect >95% yield of Methyl 3-bromo-2-chloro-5-methylbenzoate .

Protocol B: Selective Buchwald-Hartwig Amination (Core Protocol)

This protocol uses BrettPhos Pd G4 or Pd(OAc)2/XPhos , which are superior for hindered substrates.

Reagents:

  • Substrate: Methyl 3-bromo-2-chloro-5-methylbenzoate (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%) OR BrettPhos Pd G4 (2-5 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) — Preferred over NaOtBu to prevent ester hydrolysis.
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the Substrate (1.0 mmol), Base (

    
    , 650 mg), and Pre-catalyst  (e.g., BrettPhos Pd G4, 25 mg).
    
  • Addition: Add the Amine (1.2 mmol). If the amine is liquid, add it after the solvent.

  • Solvent: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

    • Critical: Sparge solvent with Nitrogen/Argon for 10 mins prior to use. Oxygen poisons the catalyst.

  • Reaction: Seal the vial and heat to 80–100°C for 12–18 hours.

    • Checkpoint: Monitor TLC.[1] The starting bromide should disappear. If the reaction stalls, add 1 mol% additional catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Typical Results:

Substrate FeatureReaction OutcomeNotes
3-Bromo >95% Conversion Exclusive site of amination.
2-Chloro <1% Conversion Remains intact (chemoselective).
Ester Intact

is mild enough to prevent hydrolysis.
Protocol C: Hydrolysis (Optional)

If the free acid is the final target:

  • Dissolve the aminated ester in THF:Water (3:1).

  • Add LiOH (3.0 equiv). Stir at RT or 50°C until conversion is complete.

  • Acidify carefully with 1M HCl to pH 4-5 to precipitate the amino-acid product (Zwitterion management may be required depending on the amine).

Troubleshooting & Optimization Guide

Catalyst Selection Matrix

Use this table to select the correct ligand based on your specific amine partner.

Amine TypeRecommended LigandWhy?
Primary Alkyl Amines BrettPhos or RuPhos Excellent for mono-arylation; prevents over-arylation.
Secondary Amines RuPhos or XPhos Handles steric bulk of the amine and the substrate.
Anilines BrettPhos or Xantphos High turnover numbers for weak nucleophiles.
Amides tBuBrettPhos Specialized for C-N coupling with amides.[2]
Common Failure Modes
  • Problem: Low conversion of starting material.

    • Cause: Catalyst poisoning by

      
       or steric stalling.
      
    • Fix: Re-degas solvents; increase temperature to 110°C; switch to BrettPhos Pd G4 (pre-activated catalyst).

  • Problem: Hydrolysis of ester during coupling.

    • Cause: Base is too strong or wet solvent.

    • Fix: Ensure

      
       is dry; switch solvent to Toluene (less hygroscopic than Dioxane). Do not use NaOtBu or KOH. 
      
  • Problem: Coupling at the Chlorine.

    • Cause: Temperature too high (>130°C) or wrong ligand.

    • Fix: Keep T < 110°C. The Br is significantly more reactive; selectivity is kinetic.

Mechanistic Visualization

The following diagram illustrates the kinetic preference for the Bromine position over the Chlorine position.

CatalyticCycle Pd0 Pd(0)-Ligand Active Species OA_Br Oxidative Addition (Br) FAST (Kinetic Product) Pd0->OA_Br Preferred path OA_Cl Oxidative Addition (Cl) SLOW (High Energy Barrier) Pd0->OA_Cl Disfavored Substrate Substrate: 3-Br, 2-Cl Benzoate Substrate->Pd0 Complex_Br L-Pd(II)-Br Species OA_Br->Complex_Br AmineBind Amine Binding & Deprotonation Complex_Br->AmineBind RE Reductive Elimination (C-N Bond Formation) AmineBind->RE RE->Pd0 Regenerate Catalyst Product Final Product: 3-Amino-2-chloro... RE->Product

Caption: Figure 2. Catalytic cycle highlighting the kinetic selectivity of Oxidative Addition at the C-Br bond vs. the C-Cl bond.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7][8] Reaction intermediates and structure-activity relationships."[9] Journal of the American Chemical Society.[4]

  • Fors, B. P., & Buchwald, S. L. (2008). "A General Method for the Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society.[4] (Specific reference for BrettPhos utility).

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." (General mechanism and conditions).

  • He, Z. T., & Hartwig, J. F. (2019).[5] "Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy." (Reference for alternative free-acid coupling techniques).

Sources

Application

Strategic Functionalization of the C5-Methyl Group in 3-Bromo-2-chloro-5-methylbenzoic Acid

Abstract & Strategic Analysis The functionalization of 3-Bromo-2-chloro-5-methylbenzoic acid represents a classic challenge in medicinal chemistry: manipulating an alkyl group on a highly electron-deficient, poly-halogen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The functionalization of 3-Bromo-2-chloro-5-methylbenzoic acid represents a classic challenge in medicinal chemistry: manipulating an alkyl group on a highly electron-deficient, poly-halogenated aromatic scaffold.[1] This molecule is a high-value pharmacophore precursor; the ortho-chloro and meta-bromo substituents provide steric lock and handles for cross-coupling, while the C5-methyl group offers a vector for extending carbon chains or installing heteroatoms.[1]

The Chemo-Selectivity Challenge

The primary challenge lies in the competition between the halogen handles (Br/Cl) and the methyl group.

  • Lithiation Risks: Direct lateral lithiation (deprotonation of the methyl group) is contraindicated due to the high probability of Lithium-Halogen exchange at the C3-Bromine position, leading to scaffold destruction or polymerization via benzyne intermediates.

  • Radical Stability: The electron-withdrawing nature of the carboxyl, chloro, and bromo groups slightly destabilizes the benzylic radical compared to toluene. However, radical bromination remains the most robust "Gateway Transformation."

Recommended Strategy: The "Benzylic Gateway" approach.

  • Protection: Convert the acid to a methyl ester to improve solubility and prevent carboxylic acid interference during radical propagation.

  • Activation: Perform Wohl-Ziegler bromination to generate the benzyl bromide.

  • Diversification: Use the benzyl bromide as a universal electrophile for SN2 substitutions or Sommelet oxidations.[1]

Reaction Landscape Visualization

The following diagram illustrates the divergent pathways available from the parent scaffold, highlighting the recommended "Gateway" route via radical bromination.

ReactionLandscape Start 3-Bromo-2-chloro- 5-methylbenzoic acid Ester Methyl Ester (Protected) Start->Ester MeOH, H+ Diacid Dicarboxylic Acid Start->Diacid KMnO4 (Aq.) Direct Oxidation BenzylBr Benzyl Bromide (The Gateway) Ester->BenzylBr NBS, AIBN Wohl-Ziegler Alcohol Benzyl Alcohol BenzylBr->Alcohol Hydrolysis Amine Benzyl Amine BenzylBr->Amine R-NH2 Aldehyde Benzaldehyde BenzylBr->Aldehyde Sommelet Ox.

Figure 1: Strategic reaction map. The Red path (Wohl-Ziegler) is the primary recommendation for maximum versatility.

Detailed Experimental Protocols

Protocol A: Methyl Ester Protection (Prerequisite)

Rationale: Conducting radical reactions on free carboxylic acids often leads to solubility issues in non-polar solvents (CCl4, PhCF3) and can quench radical initiators.[1]

Reagents:

  • Substrate: 3-Bromo-2-chloro-5-methylbenzoic acid (1.0 equiv)[1]

  • Solvent: Methanol (Anhydrous)[1]

  • Catalyst: Thionyl Chloride (SOCl2) (1.5 equiv) or H2SO4 (cat.)[1]

Procedure:

  • Dissolve the substrate in anhydrous methanol (0.5 M concentration).

  • Cool to 0°C. Add SOCl2 dropwise (Exothermic!).

  • Reflux for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:4).[1]

  • Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO3 (to remove unreacted acid) and Brine.[1]

  • Dry over Na2SO4 and concentrate.

    • Expected Yield: >95% (White solid).[1]

Protocol B: Wohl-Ziegler Radical Bromination (The Gateway)

Rationale: This installs a bromine atom at the benzylic position (C5-methyl), creating a highly reactive electrophile.[1] The use of Trifluorotoluene is recommended as a greener, higher-boiling alternative to CCl4.

Reagents:

  • Substrate: Methyl 3-bromo-2-chloro-5-methylbenzoate (from Protocol A)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.[1]

  • Solvent:

    
    -Trifluorotoluene (PhCF3) or Acetonitrile (ACN).[1]
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the ester substrate in PhCF3 (0.2 M).

  • Addition: Add NBS (1.05 equiv). Note: Recrystallize NBS from water if it is yellow/brown to remove free Br2, which causes side reactions.

  • Initiation: Add AIBN (0.05 equiv).

  • Reaction: Degas the solution with Nitrogen/Argon for 10 minutes. Heat to reflux (approx. 102°C for PhCF3).[1]

    • Visual Cue: The reaction is often complete when the dense NBS solid at the bottom disappears and is replaced by low-density succinimide floating at the top.[2][3]

  • Irradiation (Optional): If initiation is slow (due to the electron-deficient ring), use a 500W halogen lamp to promote radical cleavage.

  • Work-up: Cool to room temperature. Filter off the succinimide precipitate.

  • Purification: Concentrate the filtrate. The product is often pure enough for the next step. If necessary, purify via rapid column chromatography (Silica, Hexane/EtOAc).[1] Avoid prolonged silica exposure as benzyl bromides can hydrolyze.[1]

Data Summary: Typical Reaction Metrics

ParameterValueNotes
Stoichiometry 1.05 equiv NBSExcess leads to gem-dibromide formation.[1]
Temperature 80–105°CReflux required for thermal initiation.[1]
Time 2–6 HoursMonitor by HPLC/NMR.
Yield 75–85%Major impurity: unreacted starting material.[1]
Protocol C: Nucleophilic Substitution (SN2)

Rationale: Converting the benzyl bromide to a functionalized derivative (e.g., Benzyl Alcohol or Ether).

Reagents:

  • Substrate: Benzyl bromide intermediate (from Protocol B).[1]

  • Nucleophile: Potassium Acetate (KOAc) (for alcohol route) or Primary Amine.[1]

  • Solvent: DMF or Acetone.[1]

Procedure (Synthesis of Benzyl Acetate -> Alcohol):

  • Dissolve the benzyl bromide in DMF (0.3 M).[1]

  • Add KOAc (1.5 equiv).[1]

  • Stir at 60°C for 2 hours.

  • Work-up: Dilute with water, extract with EtOAc.

  • Hydrolysis (to Alcohol): Treat the crude acetate with K2CO3 in MeOH/H2O (1:1) at RT for 1 hour.

Mechanistic Insight: The Radical Cycle

Understanding the propagation cycle is critical for troubleshooting. If the reaction stalls, it is usually due to quenching of the radical chain.

RadicalMechanism Initiator AIBN (Heat) Radical_In In• (Radical) Initiator->Radical_In Homolysis NBS NBS Radical_In->NBS Abstracts Br Br_Rad Br• NBS->Br_Rad Releases Product Ar-CH2-Br NBS->Product Propagation Substrate Ar-CH3 Br_Rad->Substrate H-Abstraction Benzylic_Rad Ar-CH2• Substrate->Benzylic_Rad -HBr Benzylic_Rad->NBS Br-Abstraction Product->Br_Rad Cycle Continues

Figure 2: The Wohl-Ziegler radical chain mechanism. Note that the Benzylic Radical (Ar-CH2•) is the key intermediate.

Quality Control & Analytics

To ensure the integrity of the functionalization, specific analytical markers must be verified.

1. Proton NMR (1H NMR, CDCl3):

  • Starting Material (Methyl): Singlet at ~2.40 ppm (3H).[1]

  • Product (Benzyl Bromide): Significant downfield shift.[1] The singlet moves to ~4.45 – 4.55 ppm (2H).

  • Validation: Disappearance of the 2.40 ppm signal confirms conversion. Appearance of a signal at ~6.6 ppm indicates aldehyde formation (over-oxidation/hydrolysis).[1]

2. HPLC (Reverse Phase):

  • Column: C18.

  • Mobile Phase: ACN/Water + 0.1% Formic Acid.[1]

  • Trend: The Benzyl Bromide is less polar than the starting ester? Actually, typically slightly less polar or comparable, but the distinct UV shift helps detection. The Hydrolyzed Alcohol will elute much earlier.

References

  • Djerassi, C. (1948).[1][4] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[1] Link[1]

  • Wohl, A. (1919).[1][4] Bromination of unsaturated compounds with N-bromoacetamide, a contribution to the theory of the course of substitution processes. Berichte der deutschen chemischen Gesellschaft, 52, 51. Link[1]

  • BenchChem. (2025).[1][5] Technical Guide to Methyl 3-(bromomethyl)benzoate. BenchChem Application Notes. Link[1]

  • Sigma-Aldrich. (2024).[1] 3-Bromo-5-chloro-2-methylbenzoic acid Product Sheet. Merck KGaA.[1] Link

  • University of Glasgow. (n.d.).[1] Selectivity of Aryl and Benzylic Bromination.[1][4] School of Chemistry.[1] Link

Sources

Method

microwave-assisted synthesis using 3-Bromo-2-chloro-5-methylbenzoic acid

An Application Guide to Microwave-Assisted Suzuki-Miyaura Cross-Coupling Using 3-Bromo-2-chloro-5-methylbenzoic Acid Abstract This technical guide provides a comprehensive overview and a detailed protocol for the use of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Microwave-Assisted Suzuki-Miyaura Cross-Coupling Using 3-Bromo-2-chloro-5-methylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the use of 3-Bromo-2-chloro-5-methylbenzoic acid in microwave-assisted organic synthesis (MAOS). We focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This document is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles of microwave chemistry, the rationale behind protocol design, and a step-by-step experimental procedure. By leveraging the unique capabilities of microwave heating, we demonstrate a rapid, efficient, and high-yield pathway for the synthesis of complex biaryl compounds, which are prevalent scaffolds in pharmaceuticals and advanced materials.

Introduction: The Paradigm Shift to Microwave-Assisted Organic Synthesis (MAOS)

Conventional organic synthesis has long relied on conductive heating methods, such as oil baths and heating mantles, where heat is transferred inefficiently from an external source through the vessel walls to the reaction mixture.[1] This often results in long reaction times, thermal gradients, and the formation of unwanted byproducts. Microwave-assisted organic synthesis (MAOS) represents a fundamental shift, utilizing dielectric heating to deliver energy directly to the polar molecules within the reaction mixture.[2][3]

The primary mechanism involves the alignment of molecular dipoles with the rapidly oscillating electric field of the microwave radiation.[4] This constant reorientation generates intense internal heat, leading to incredibly fast and uniform heating throughout the bulk of the solution.[2][5] The key advantages of MAOS over conventional heating are substantial:

  • Dramatic Reaction Rate Acceleration: Reactions that take hours or days can often be completed in minutes.[6][7]

  • Increased Yields and Purity: Rapid heating minimizes the time for side reactions to occur, often leading to cleaner reaction profiles and higher isolated yields.[2][8]

  • Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, ensuring consistent and reproducible results.[7][9]

  • Superheating Capabilities: In sealed vessels, solvents can be heated far above their atmospheric boiling points, enabling reactions at temperatures not achievable with standard reflux setups, further accelerating reaction rates.[3][4]

  • Alignment with Green Chemistry: MAOS often allows for the use of less solvent or more environmentally benign solvents, reduces energy consumption, and minimizes waste, aligning with the core principles of green chemistry.[8][10]

The Strategic Intermediate: 3-Bromo-2-chloro-5-methylbenzoic Acid

Halogenated benzoic acids are versatile building blocks in medicinal chemistry and materials science.[11] 3-Bromo-2-chloro-5-methylbenzoic acid is a particularly valuable substrate due to its distinct electronic and steric properties and the differential reactivity of its two halogen substituents.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend I > Br > Cl >> F. This is primarily due to the bond dissociation energies of the carbon-halogen bond, where the C-Br bond is weaker and more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond.[12] This inherent reactivity difference allows for regioselective functionalization, making 3-Bromo-2-chloro-5-methylbenzoic acid an ideal candidate for sequential cross-coupling strategies to build molecular complexity.

Core Application: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, enabling the formation of C(sp²)–C(sp²) bonds.[13][14] Its tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids have made it a staple in drug discovery.[15] Combining this reaction with microwave heating creates a highly synergistic platform for rapid synthesis.[16][17]

The Catalytic Cycle Explained

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle. Microwave irradiation dramatically accelerates each step of this process.

Suzuki_Miyaura_Cycle cluster_caption Fig 1: Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' (Di-organo Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Substrate) (3-Bromo-2-chloro-5-methylbenzoic acid) ArX->OxAdd Boronic Ar'-B(OR)₂ (Boronic Acid) + Base Boronic->Transmetal caption_node The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. This is followed by transmetalation with the activated boronic acid and concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Synthesis of 2-Chloro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid

This protocol details the selective Suzuki-Miyaura coupling at the C3-bromo position of 3-Bromo-2-chloro-5-methylbenzoic acid with phenylboronic acid.

Materials and Equipment
  • Substrate: 3-Bromo-2-chloro-5-methylbenzoic acid (≥95% purity)

  • Reagent: Phenylboronic acid

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Cesium Carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane and Water (HPLC grade)

  • Equipment: Dedicated microwave synthesizer for organic reactions (e.g., Biotage, CEM, Anton Paar), 10 mL microwave process vials with crimp caps, magnetic stir bars.

Safety Precaution: Microwave synthesis involves superheating solvents in sealed vessels, leading to high internal pressures.[9] Never use a domestic kitchen microwave oven. [18] Only use equipment specifically designed for chemical synthesis, which includes robust safety features for pressure and temperature monitoring.[18][19] All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Isolation A 1. Weigh Reagents - Benzoic Acid Derivative (1.0 eq) - Phenylboronic Acid (1.2 eq) - Cs₂CO₃ (2.0 eq) - Pd(PPh₃)₄ (0.05 eq) B 2. Add Reagents to Microwave Vial A->B C 3. Add Solvents (Dioxane/H₂O, 4:1) B->C D 4. Seal Vial (Crimp Cap) C->D E 5. Place in Reactor & Irradiate D->E F 6. Cool to <50°C (Automated Air Jet) E->F G 7. Quench with H₂O & Acidify with 1M HCl F->G H 8. Extract with Ethyl Acetate (3x) G->H I 9. Dry Organic Layer (Na₂SO₄) & Filter H->I J 10. Concentrate in vacuo I->J K 11. Purify via Column Chromatography J->K L 12. Characterize Product (NMR, MS) K->L

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Step-by-Step Procedure
  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 3-Bromo-2-chloro-5-methylbenzoic acid (249.5 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146.3 mg, 1.2 mmol, 1.2 equiv), cesium carbonate (651.8 mg, 2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (57.8 mg, 0.05 mmol, 0.05 equiv).

  • Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water to the vial.

  • Securely seal the vial with a crimp cap.

  • Place the vial inside the cavity of the microwave reactor.

  • Irradiate the reaction mixture with stirring at a constant temperature of 140 °C for 15 minutes. The instrument will automatically modulate power to maintain the target temperature and will monitor internal pressure.

  • After the irradiation period, allow the vial to cool to below 50 °C using the instrument's automated cooling system before removing it from the reactor.[9]

  • Open the vial and transfer the contents to a separatory funnel. Dilute with 20 mL of water.

  • Acidify the aqueous mixture to a pH of ~2 using 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-Chloro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid.

Rationale for Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst suitable for a broad range of Suzuki couplings. For more challenging substrates, advanced pre-catalysts (e.g., XPhos-Pd-G2) might offer higher efficiency.[20]

  • Base: Cesium carbonate is a strong, yet relatively mild, base that is highly effective in Suzuki reactions, particularly with sterically hindered or electron-deficient substrates.[21] It facilitates the crucial transmetalation step.

  • Solvent System: The 1,4-dioxane/water mixture is ideal. Dioxane solubilizes the organic reagents, while water dissolves the inorganic base. This biphasic system becomes monophasic at elevated temperatures. Importantly, water is a strong microwave absorber, ensuring efficient and rapid heating of the reaction mixture.[22]

  • Temperature and Time: 140 °C is a significantly elevated temperature made possible by the sealed-vessel microwave setup. This high temperature, combined with direct energy input, allows the reaction to reach completion in just 15 minutes, a task that could take many hours conventionally.[21]

Data Summary and Expected Outcomes

The described protocol is designed for high efficiency and selectivity. The following table summarizes the key parameters and expected results, which should serve as a baseline for further optimization.

ParameterValueRationale
Substrate3-Bromo-2-chloro-5-methylbenzoic acidDifferentiated halide reactivity enables selective coupling at the C-Br position.[12]
Boronic Acid Equiv.1.2A slight excess ensures complete consumption of the limiting substrate.
Catalyst Loading5 mol %A standard loading for initial screening; can often be lowered during optimization.
BaseCs₂CO₃ (2.0 equiv)Effective base for activating the boronic acid for transmetalation.[21]
Solvent1,4-Dioxane / H₂O (4:1)Excellent solvent for both organic and inorganic reagents; water provides strong microwave absorption.[22]
Temperature140 °CHigh temperature enabled by sealed-vessel superheating accelerates the reaction significantly.[3]
Time15 minutesDrastic reduction from conventional heating times (typically hours).[6]
Expected Yield >85% (Isolated)Microwave heating often leads to higher yields by minimizing byproduct formation.[2]
Expected Selectivity >98% (Coupling at Br vs. Cl)Based on the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[12]

Conclusion

Microwave-assisted synthesis provides a transformative approach for accelerating chemical reactions, enhancing yields, and promoting greener chemical practices. The application of this technology to the Suzuki-Miyaura cross-coupling of 3-Bromo-2-chloro-5-methylbenzoic acid demonstrates its power and utility. The protocol outlined herein offers a rapid, robust, and highly selective method for synthesizing valuable biaryl carboxylic acids, which are key intermediates in pharmaceutical and materials science research. By understanding the principles behind both the reaction mechanism and the microwave heating effect, researchers can effectively leverage this technology to expedite their discovery and development workflows.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • PART - 1 INTRODUCTION - BS Public
  • Microwave Reactors: A Brief Review on Its Fundamental Aspects and Applic
  • Microwave Chemistry: General Features and Applic
  • (PDF) A Review on: A significance of microwave assist technique in green chemistry.
  • Microwave Assisted Synthesis of Organic Compounds and Nanom
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC.
  • Microwave Synthesis - Organic Chemistry Portal.
  • Safety Considerations for Microwave Synthesis - CEM Corpor
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. [Link]

  • Microwave Synthesis - Organic Chemistry Portal. [Link]

  • 6 - Organic Syntheses Procedure. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Beilstein Journals.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC.
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio - Baxendale Group. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transform
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

  • A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry - Benchchem.
  • The Essential Role of Brominated Aromatic Compounds in Chemical Innov

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 3-Bromo-2-chloro-5-methylbenzoic acid coupling reactions

Current Status: Active Ticket ID: #T-BrCl-Benzoic-001 Assigned Specialist: Senior Application Scientist (Catalysis Group) Executive Summary & Substrate Analysis User Issue: Low yield and poor conversion in cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: #T-BrCl-Benzoic-001 Assigned Specialist: Senior Application Scientist (Catalysis Group)

Executive Summary & Substrate Analysis

User Issue: Low yield and poor conversion in cross-coupling reactions (Suzuki-Miyaura, Sonogashira, etc.) involving 3-Bromo-2-chloro-5-methylbenzoic acid .

Technical Diagnosis: This substrate presents a "perfect storm" of steric and electronic challenges. Unlike the more common 5-bromo isomer (where the bromide is accessible), your target has the bromide at the 3-position , directly adjacent to the 2-chloro substituent.

  • Steric Wall (The "Ortho-Ortho" Problem): The reactive C3-Br bond is sandwiched between the bulky C2-Cl atom and the C4-H. Furthermore, the C2-Cl is buttressed by the C1-COOH group. Standard phosphines (like PPh₃) are too large to access the Pd(II) center during the oxidative addition step effectively, or they fail to promote the reductive elimination in such a crowded sphere.

  • Catalyst Poisoning: The free carboxylic acid (C1-COOH) can protonate electron-rich ligands or coordinate non-productively to the Palladium center, shutting down the catalytic cycle.

  • Electronic Deactivation: While the C2-Cl is inductively electron-withdrawing (activating for oxidative addition), the steric hindrance dominates the kinetic profile.

Pre-Reaction Checklist (The "Firmware" Update)

Before altering catalyst loads, you must stabilize the substrate.

Protocol A: Mandatory Esterification

Why: Free carboxylic acids in sterically hindered couplings often lead to catalyst death or require excessive base, which promotes side reactions (protodehalogenation). Recommendation: Convert the acid to a Methyl Ester or Tert-butyl Ester before coupling.

Step-by-Step Method (Standard Methyl Ester):

  • Dissolve 3-Bromo-2-chloro-5-methylbenzoic acid (1.0 equiv) in MeOH (0.5 M).

  • Cool to 0°C. Add SOCl₂ (1.5 equiv) dropwise (Caution: Exothermic/Gas evolution).

  • Reflux for 3 hours.

  • Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (to remove trace acid).

  • Result: 3-Bromo-2-chloro-5-methylbenzoate. This substrate will show ~40-60% higher reaction rates in coupling than the free acid.

Catalyst & Ligand Selection (The "Hardware" Upgrade)

Standard catalysts (Pd(PPh₃)₄, PdCl₂(dppf)) generally fail here. You require Dialkylbiaryl Phosphines (Buchwald Ligands) that are specifically engineered for:

  • High Steric Demand: To force reductive elimination.[1]

  • Electron Richness: To facilitate oxidative addition into the hindered C-Br bond.[2]

Recommended Systems
TierCatalyst SystemLigand FeatureUse Case
Primary SPhos Pd G3 (or G4)High flexibility, methoxy interaction stabilizes Pd.Best starting point. High yields for hindered aryl bromides.[3]
Secondary XPhos Pd G3 Extremely bulky (isopropyl groups).Use if SPhos fails to convert >50%.
Alternative Pd-PEPPSI-IPent N-Heterocyclic Carbene (NHC).[2][4]Excellent for "throw-in-and-stir" stability in air.

Optimization Logic & Visualization

Visualizing the Steric Challenge

StericMap cluster_molecule Substrate Steric Environment cluster_solution Ligand Strategy C1 C1: COOH / COOMe (Stereo-electronic Gate) C2 C2: Chlorine Atom (The Primary Blocker) C1->C2 Buttressing Effect C3 C3: Bromine Atom (Target Reaction Site) C2->C3 Steric Shielding Blocks Pd Approach L1 Standard Ligand (PPh3) Cone Angle: 145° L1->C3 Failed Insertion (Steric Clash) L2 Buchwald Ligand (SPhos) Cone Angle: >190° + Flexible L2->C3 Successful Insertion (Ligand wraps around)

Caption: The C2-Chloro substituent physically blocks the approach of standard catalysts to the C3-Bromine site. SPhos/XPhos ligands are required to "reach around" this blockade.

Troubleshooting Guide (FAQ)

Q1: My reaction turns black immediately and yield is <10%.

Diagnosis: "Pd Black" formation. The catalyst is decomposing before it can enter the cycle.

  • Cause: The free carboxylic acid is destabilizing the Pd-ligand complex, or oxygen is present.

  • Fix:

    • Switch to the Methyl Ester substrate (See Protocol A).

    • Use a Precatalyst (e.g., SPhos Pd G3) instead of mixing Pd(OAc)₂ + Ligand in situ. Precatalysts ensure the active Pd(0) species is generated inside the catalytic cycle, protecting it from decomposition [1].

Q2: I see 50% conversion, but the major byproduct is the de-brominated starting material (3-Chloro-5-methylbenzoic acid).

Diagnosis: Protodehalogenation (Hydrodehalogenation).

  • Cause: The oxidative addition occurred (Pd inserted), but transmetalation failed. The Pd intermediate then grabbed a hydride (H⁻) from the solvent (usually alcohol) or base.

  • Fix:

    • Solvent Switch: Stop using Ethanol/Methanol/Isopropanol. Switch to strictly anhydrous Toluene or 1,4-Dioxane .

    • Temperature: Lower the temperature. If running at 100°C, try 80°C to favor the coupling over the hydride elimination.

    • Base: Switch from Carbonates (K₂CO₃) to K₃PO₄ (anhydrous). Phosphate is often superior for hindered substrates [2].

Q3: The reaction stalls at 60% conversion despite adding more catalyst.

Diagnosis: Product Inhibition or Catalyst Death.

  • Cause: The product (a biaryl) might be even more bulky than the starting material, potentially coordinating to the Pd. Alternatively, the boronic acid has degraded (protodeboronation).[5]

  • Fix:

    • Check Boronic Acid: Add 1.5 - 2.0 equivalents of the boronic acid at the start. Boronic acids can decompose faster than they react in hindered systems.

    • Slow Addition: Add the boronic acid (dissolved in solvent) via syringe pump over 1 hour to keep its concentration low relative to the Pd catalyst, reducing homocoupling and degradation.

Recommended Experimental Protocol (Suzuki Coupling)

Target: Coupling 3-Bromo-2-chloro-5-methylbenzoate (Ester) with Phenylboronic Acid.

  • Setup: Charge a reaction vial with:

    • Ester Substrate (1.0 equiv, 1.0 mmol)

    • Boronic Acid (1.5 equiv)

    • SPhos Pd G3 (0.02 equiv / 2 mol%)

    • K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Add Toluene:Water (10:1) or 1,4-Dioxane (anhydrous) (4 mL).

    • Note: A small amount of water is necessary for the boronic acid activation mechanism, but too much promotes protodehalogenation.

  • Degas: Sparge with Argon for 5 minutes (Critical).

  • Reaction: Seal and heat to 80°C for 12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

Decision Tree for Troubleshooting

Troubleshooting Start Start: Low Yield (<30%) CheckSubstrate Is the Acid Protected (Ester)? Start->CheckSubstrate Protect Action: Esterify COOH (Protocol A) CheckSubstrate->Protect No CheckByproduct Analyze Crude LCMS: What is the major byproduct? CheckSubstrate->CheckByproduct Yes Dehalogenated De-brominated SM (Protodehalogenation) CheckByproduct->Dehalogenated SM_Only Unreacted SM Only (Catalyst Dead) CheckByproduct->SM_Only Homocoupling Boronic Homocoupling CheckByproduct->Homocoupling Fix_Dehalo Fix: Switch Solvent (Toluene) Remove Alcohols Dehalogenated->Fix_Dehalo Fix_SM Fix: Switch Ligand (SPhos -> XPhos) SM_Only->Fix_SM Fix_Homo Fix: Degas Better Slow Addition of Boronic Acid Homocoupling->Fix_Homo

Caption: Diagnostic flow for identifying the root cause of reaction failure based on crude mixture analysis.

References

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[6] Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685–4696.

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands."[6] Accounts of Chemical Research, vol. 41, no.[6] 11, 2008, pp. 1461–1473.[6]

  • Valente, C., et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition, vol. 51, no. 14, 2012, pp. 3314-3332.

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, vol. 138, no. 29, 2016, pp. 9145–9157.

Sources

Optimization

purification methods for 3-Bromo-2-chloro-5-methylbenzoic acid

Technical Support Center: 3-Bromo-2-chloro-5-methylbenzoic acid Ticket ID: PUR-882-BCM[1] Subject: Purification Protocols & Troubleshooting for High-Purity Isolation Assigned Specialist: Senior Application Scientist, Sep...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-2-chloro-5-methylbenzoic acid

  • Ticket ID: PUR-882-BCM[1]

  • Subject: Purification Protocols & Troubleshooting for High-Purity Isolation

  • Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

Purifying 3-Bromo-2-chloro-5-methylbenzoic acid presents a unique challenge due to the "Ortho Effect" exerted by the C2-chlorine atom and the lipophilicity introduced by the C3-bromo and C5-methyl groups.[1][2] Unlike simple benzoic acid, this molecule has significantly higher acidity (lower pKa) and increased solubility in non-polar organic solvents.[1]

This guide moves beyond standard textbook procedures, offering a tiered purification strategy designed to remove common regioisomers (e.g., 4-bromo isomers) and dehalogenated byproducts.[1][2]

Tier 1: The Workhorse – Acid-Base Extraction

Goal: Bulk removal of neutral organic impurities and inorganic salts.[1][2] Purity Target: 90-95%.

The Science: The ortho-chloro substituent creates steric hindrance that twists the carboxyl group out of the benzene plane.[2] This reduces resonance stabilization but significantly increases acidity via the inductive effect (-I).[1][2] Consequently, this molecule (pKa ≈ 2.5–2.[1]8) is more acidic than unsubstituted benzoic acid (pKa 4.2).[1]

Protocol:

  • Dissolution: Dissolve crude solid in 5% NaOH (aq). Use 10 mL per gram of solid.[1]

    • Why: Ensures complete deprotonation to the carboxylate salt.[1]

  • Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .[1][2]

    • Why: Removes neutral organic impurities (unreacted toluenes, non-acidic halogenated byproducts) which stay in the organic layer.[1]

  • Precipitation (Critical Step): Cool the aqueous layer to 0–5°C. Slowly add 6N HCl dropwise with vigorous stirring until pH reaches 1.0 .

    • Why: Rapid acidification can trap impurities.[1] Cooling maximizes yield by lowering the solubility product (

      
      ) of the free acid.[1]
      
  • Filtration: Filter the white precipitate and wash with cold dilute HCl (pH 2), then cold water.

Troubleshooting Tier 1
SymptomProbable CauseCorrective Action
Low Yield Incomplete precipitation due to low pKa.[1][2]The ortho-Cl lowers pKa.[1][2] Ensure pH is < 1.5 . If pH is ~3-4, the molecule remains partially ionized and soluble.[1][2]
Emulsion during Wash Density match between phases.Add saturated NaCl (Brine) to the aqueous layer to increase density and ionic strength ("Salting out").[1]
Product is Sticky/Gummy Occlusion of organic solvent.[1]The wash solvent (DCM) was not fully removed.[1] Rotovap the aqueous phase briefly before acidification to strip trace organics.[1]

Tier 2: Recrystallization (The Polisher)

Goal: Removal of regioisomers and structural analogs.[1] Purity Target: >98%.

The Science: Halogenated benzoic acids have high lattice energies but are prone to "oiling out" (liquid-liquid phase separation) before crystallizing because the melting point is often depressed by impurities.[1] We utilize a solvent polarity mismatch strategy.

Recommended Solvent Systems:

  • Ethanol/Water (Best for General Purity):

    • Dissolve in minimum boiling Ethanol (95%).[1]

    • Add hot water until turbidity persists.[1]

    • Re-heat to clear, then cool slowly to room temp, then 4°C.

  • Toluene/Heptane (Best for Isomer Removal):

    • Dissolve in boiling Toluene.

    • Add Heptane dropwise.[1]

    • Note: This system is superior for removing non-polar regioisomers which stay in the mother liquor.

Recrystallization Workflow Diagram

Recrystallization_Logic Start Crude Solid (>95%) Solvent_Choice Select Solvent System Start->Solvent_Choice Dissolve Dissolve at Reflux Solvent_Choice->Dissolve Check_Dissolution Fully Dissolved? Dissolve->Check_Dissolution Check_Dissolution->Dissolve No (Add more solvent) Filter_Hot Hot Filtration (Remove insolubles) Check_Dissolution->Filter_Hot Yes Cooling Controlled Cooling (10°C/hour) Filter_Hot->Cooling Oiling_Out PROBLEM: Oiling Out (Liquid droplets form) Cooling->Oiling_Out Reheat_Seed Reheat & Add Seed Crystal Oiling_Out->Reheat_Seed Yes Crystallization Crystallization Occurs Oiling_Out->Crystallization No Add_CoSolvent Adjust Solvent Ratio (More polar solvent) Reheat_Seed->Add_CoSolvent Add_CoSolvent->Cooling Isolate Filter & Wash (Cold Solvent) Crystallization->Isolate

Caption: Decision logic for recrystallization, specifically addressing the common "oiling out" phenomenon in halogenated aromatics.

Tier 3: Chromatography (The Last Resort)

Goal: Isolation of ultra-pure material (>99.5%) or separation of difficult regioisomers.[1]

The Science: Carboxylic acids often streak (tail) on silica gel due to interaction with silanol groups.[1] To fix this, you must suppress ionization.

Protocol:

  • Stationary Phase: Silica Gel (60 Å).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10 to 60:[1]40) + 1% Acetic Acid .[1]

    • Critical: The 1% Acetic Acid ensures the molecule stays protonated (neutral), resulting in sharp, symmetrical peaks.

  • Detection: UV at 254 nm (The aromatic ring absorbs strongly).[1]

FAQ: Frequently Asked Questions

Q1: Why is my melting point lower than the literature value (168-169°C)? A: A depressed melting point usually indicates regioisomer contamination (e.g., 3-bromo-2-chlorobenzoic acid without the methyl group, or a shift in the halogen position).[1][2] These isomers form a eutectic mixture.[1] Perform Tier 3 (Chromatography) or recrystallize from Toluene to separate them.

Q2: Can I use water as the only solvent for recrystallization? A: Generally, no.[1] While unsubstituted benzoic acid recrystallizes well from water, the 3-bromo, 2-chloro, and 5-methyl substituents make this molecule significantly hydrophobic.[1][2] You will likely need >50% Ethanol or Acetic Acid to dissolve it even at boiling temperatures.[1]

Q3: Is the 2-chloro substituent labile? Will it fall off? A: The C2-Chloro is relatively stable under acidic and neutral conditions.[1][2] However, under strong basic conditions at high heat (e.g., refluxing in 10% NaOH for hours), it is susceptible to nucleophilic aromatic substitution (


) to form the hydroxy derivative, especially because the carboxylate group is electron-withdrawing.[1] Keep basic extraction steps cold and brief. 

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard text for general purification of benzoic acids). [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] 3-Bromo-2-chloro-5-methylbenzoic acid Product Specification. (Source for physical property baselines).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3433127, 3-Bromo-5-methylbenzoic acid (Structural Analog Data). (Used for pKa and solubility extrapolation).[1] [1][2][3]

  • Google Patents. (2003).[1] WO2003022800A1: Method for producing 3-bromomethylbenzoic acids.[1][2] (Provides industrial context for halogenated methylbenzoic acid synthesis).

Sources

Troubleshooting

overcoming steric hindrance in 3-Bromo-2-chloro-5-methylbenzoic acid synthesis

Welcome to the technical support center for the synthesis of 3-Bromo-2-chloro-5-methylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-chloro-5-methylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this sterically hindered molecule. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Introduction: The Challenge of Steric Hindrance

The synthesis of 3-Bromo-2-chloro-5-methylbenzoic acid presents a significant synthetic challenge primarily due to steric hindrance. The arrangement of substituents on the benzoic acid ring—a bromine atom at position 3, a chlorine atom at position 2, and a methyl group at position 5—creates a crowded environment that can impede standard electrophilic aromatic substitution reactions.[1][2] Direct halogenation of a pre-existing substituted benzoic acid is often unfeasible due to the deactivating nature of the carboxyl group and the directing effects of the other substituents, which may not favor the desired regiochemistry.[1][3][4]

This guide will explore advanced synthetic strategies that effectively overcome these steric barriers, enabling the successful and efficient synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: Why is direct bromination and chlorination of 5-methylbenzoic acid not a viable route for synthesizing 3-Bromo-2-chloro-5-methylbenzoic acid?

A1: Direct electrophilic halogenation of 5-methylbenzoic acid is problematic for several reasons:

  • Directing Effects: The carboxyl group is a meta-director, while the methyl group is an ortho-, para-director.[1][3] This conflict in directing effects would lead to a mixture of isomers that are difficult to separate.

  • Steric Hindrance: The existing substituents on the ring sterically hinder the approach of the electrophiles (bromine and chlorine) to the desired positions.[1][2] The bulky nature of the electrophiles and the crowded ring make substitution at the 2 and 3 positions unfavorable.[1]

  • Reaction Conditions: The harsh conditions often required for direct halogenation can lead to side reactions and decomposition of the starting material.

Q2: What are the most effective strategies to overcome the steric hindrance in this synthesis?

A2: Several advanced synthetic strategies can be employed:

  • Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing group to deprotonate the aromatic ring at a specific ortho-position, followed by quenching with an electrophile.[5] For this synthesis, the carboxylate group itself can act as a directing group.[6][7][8]

  • Halogen Dance Reaction: This is an isomerization reaction where a halogen atom migrates to a different position on an aromatic ring under the influence of a strong base.[9][10][11] This can be a useful strategy to install a halogen at a sterically congested position.

  • Sandmeyer Reaction: This reaction allows for the introduction of a halogen via a diazonium salt intermediate, which can be prepared from an amino group.[12][13][14] This approach is particularly useful as the amino group can be introduced through various methods and its conversion to a diazonium salt is generally efficient.

  • Suzuki-Miyaura Coupling: While typically used for C-C bond formation, variations of this cross-coupling reaction can be adapted for the synthesis of highly substituted biaryls and could be conceptually applied to building the target molecule from smaller, functionalized fragments.[15][16][17][18]

Q3: How can I confirm the final product's regiochemistry?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show characteristic splitting patterns and chemical shifts for the aromatic protons. The number of signals and their coupling constants will provide crucial information about the substitution pattern. 13C NMR will show the expected number of carbon signals for the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and the presence of bromine and chlorine through their characteristic isotopic patterns.

  • Infrared (IR) Spectroscopy: This will confirm the presence of the carboxylic acid functional group (O-H and C=O stretches).

Troubleshooting Guides

Problem 1: Low Yield in Directed Ortho-Metalation (DoM) Step
Possible Cause Recommended Solution Scientific Rationale
Incomplete Deprotonation Use a stronger base or a combination of bases (e.g., s-BuLi/TMEDA or n-BuLi/t-BuOK).[6][7] Ensure anhydrous conditions and low temperatures (-78 °C) to maintain the stability of the organolithium intermediate.The acidity of the aromatic proton is influenced by the electronic effects of the substituents. A sufficiently strong base is required to achieve complete deprotonation. Tetramethylethylenediamine (TMEDA) can chelate with the lithium ion, increasing the basicity of the alkyllithium reagent.[5]
Side Reactions Add the electrophile slowly at a low temperature. Ensure the electrophile is pure and reactive.The aryllithium intermediate is highly reactive and can participate in side reactions if the electrophile is not introduced promptly and under controlled conditions.
Poor Quenching Use a highly reactive electrophilic source for halogenation (e.g., hexachloroethane for chlorination, 1,2-dibromotetrachloroethane for bromination).[7]The efficiency of the quenching step depends on the reactivity of the electrophile. Less reactive sources may lead to lower yields.
Problem 2: Isomer Formation in Halogen Dance Reaction
Possible Cause Recommended Solution Scientific Rationale
Thermodynamic Equilibrium Carefully control the reaction temperature and time. The reaction is driven by the formation of the most thermodynamically stable carbanion.[9]The halogen dance is a reversible process, and prolonged reaction times or higher temperatures can lead to the formation of a mixture of isomers. The position of the halogen will migrate to the site that best stabilizes the negative charge of the aryl anion intermediate.[19]
Choice of Base Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP).[9][10]The choice of base is critical in initiating the deprotonation at the desired position and facilitating the halogen migration. Bulky, non-nucleophilic bases are preferred to avoid side reactions.[10]
Electrophilic Quench Add the electrophile after the halogen dance has reached the desired equilibrium to trap the target isomer.The timing of the electrophilic quench is crucial to capture the desired regioisomer before further migration occurs.
Problem 3: Low Yield or Side Products in Sandmeyer Reaction
Possible Cause Recommended Solution Scientific Rationale
Incomplete Diazotization Maintain a low temperature (0-5 °C) during the addition of sodium nitrite.[20] Use a sufficient excess of acid to ensure complete formation of nitrous acid.The diazonium salt is unstable at higher temperatures and can decompose. An excess of acid is necessary to prevent the coupling of the diazonium salt with the starting aniline.
Decomposition of Diazonium Salt Use the diazonium salt immediately after its formation. Do not isolate the diazonium salt unless absolutely necessary, as they can be explosive when dry.Aryl diazonium salts are notoriously unstable and prone to decomposition, leading to the formation of phenols and other byproducts.
Biaryl Formation Ensure efficient stirring and controlled addition of the diazonium salt solution to the copper(I) halide solution.[20]The Sandmeyer reaction proceeds through a radical mechanism, and side reactions such as the coupling of two aryl radicals to form biaryls can occur.[12][13] Controlled conditions can minimize these side reactions.

Experimental Protocols & Visualizations

Illustrative Synthetic Pathway: Directed Ortho-Metalation

This workflow outlines a potential route to 3-Bromo-2-chloro-5-methylbenzoic acid utilizing a directed ortho-metalation strategy.

Directed Ortho-Metalation Workflow start 2-Chloro-5-methylbenzoic acid step1 Deprotonation with s-BuLi/TMEDA at -78°C start->step1 intermediate Ortho-lithiated intermediate step1->intermediate step2 Quench with an electrophilic bromine source (e.g., C2Br2Cl4) intermediate->step2 product 3-Bromo-2-chloro-5-methylbenzoic acid step2->product

Caption: Directed ortho-metalation workflow.

Conceptual Multi-Step Synthesis via Sandmeyer Reaction

This diagram illustrates a conceptual multi-step synthesis starting from a commercially available aniline derivative.

Sandmeyer Reaction Pathway start 2-Chloro-5-methylaniline step1 Bromination (e.g., with NBS) start->step1 intermediate1 3-Bromo-2-chloro-5-methylaniline step1->intermediate1 step2 Diazotization (NaNO2, HCl, 0-5°C) intermediate1->step2 intermediate2 Diazonium salt intermediate step2->intermediate2 step3 Sandmeyer Reaction (CuCN) intermediate2->step3 intermediate3 3-Bromo-2-chloro-5-methylbenzonitrile step3->intermediate3 step4 Hydrolysis (H3O+, heat) intermediate3->step4 product 3-Bromo-2-chloro-5-methylbenzoic acid step4->product

Caption: Multi-step synthesis via Sandmeyer reaction.

References

  • Schlosser, M., & Gorecka, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(3), 351-354. [Link]

  • Wikipedia. (n.d.). Halogen dance rearrangement. Retrieved from [Link]

  • Gorecka, J., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Grokipedia. (n.d.). Halogen dance rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]

  • Schnürch, M., et al. (2006). Halogen Dance Reaction and Its Application in Organic Synthesis. Chemical Society Reviews, 35(10), 1046-1057. [Link]

  • Whisler, M. C., et al. (2002). Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters, 4(14), 2381-2383. [Link]

  • Gagnon, A., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 52(7), 2092-2095. [Link]

  • Gagnon, A., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]

  • Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703. [Link]

  • Ishiyama, T., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]

  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Eaborn, C., & Walton, D. R. M. (1965). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Galli, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3329-3356. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Wang, X., et al. (2022). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry, 18, 268-277. [Link]

  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • PubChem. (n.d.). 3-Bromo-2-methylbenzoic Acid. Retrieved from [Link]

  • Wang, X., et al. (2022). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journals. [Link]

  • SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • Cao, C.-T., et al. (2025). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

  • PubChemLite. (n.d.). 5-bromo-3-chloro-2-methylbenzoic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-2-chloro-5-methylbenzoic Acid

Executive Summary & Chemical Profile Compound: 3-Bromo-2-chloro-5-methylbenzoic acid Chemical Nature: A poly-substituted aromatic acid characterized by a hydrophilic carboxylic head and a lipophilic, sterically crowded h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 3-Bromo-2-chloro-5-methylbenzoic acid Chemical Nature: A poly-substituted aromatic acid characterized by a hydrophilic carboxylic head and a lipophilic, sterically crowded halogenated body.

Purification Challenge: The presence of the ortho-chloro (2-position) and meta-bromo (3-position) groups creates significant steric strain and lipophilicity. While the carboxylic acid moiety (-COOH) dictates solubility in polar protic solvents, the halogen/methyl substituents reduce water solubility and increase solubility in non-polar aromatics.

Primary Recommendation: For high-purity isolation (>98%), a binary solvent system of Ethanol/Water is the standard protocol. However, for removing non-polar regioisomers, Toluene is the superior choice due to selective solvation thermodynamics.

Solvent Selection Matrix

The following table summarizes solvent suitability based on experimental objectives.

Solvent SystemRoleSuitability RatingMechanism of Action
Ethanol / Water Primary Choice [1][2] ★★★★★Antisolvent Precipitation: High solubility in hot ethanol (H-bonding); drastic solubility drop upon water addition. Best for removing inorganic salts and polar tars.
Toluene Isomer Removal ★★★★☆Temperature-Dependent Solubility: Exploits

-

stacking. Excellent for separating the target acid from non-acidic impurities or less polar regioisomers.
Ethyl Acetate / Heptane Alternative [3] ★★★☆☆Polymorph Control: Good for intermediate polarity.[3] Useful if the Ethanol/Water system causes "oiling out" (liquid-liquid phase separation).
Acetic Acid (Glacial) Specialist ★★☆☆☆High-Temp Recrystallization: Only recommended for very crude material. Requires high heat; risk of acetylation impurities.

Detailed Experimental Protocols

Protocol A: The Ethanol/Water Binary System (Standard)

Best for: General purification and removal of inorganic salts.

  • Dissolution: Place crude 3-Bromo-2-chloro-5-methylbenzoic acid in an Erlenmeyer flask. Add absolute Ethanol (approx. 3-5 mL per gram of solid).

  • Heating: Heat to reflux (~78°C) with magnetic stirring until fully dissolved.

    • Note: If solids remain, hot filter to remove inorganic salts.

  • Antisolvent Addition: While maintaining reflux, dropwise add deionized Water.

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of Ethanol to redissolve the turbidity and restore a clear solution.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours) to prevent oiling out. Then, cool to 0-4°C in an ice bath.

  • Isolation: Filter via vacuum (Buchner funnel). Wash the cake with cold 1:1 Ethanol/Water.

Protocol B: Toluene Recrystallization (Regio-Purity)

Best for: Removing non-polar organic impurities and isomers.

  • Dissolution: Suspend the solid in Toluene (approx. 5-7 mL per gram).

  • Reflux: Heat to boiling (110°C). The solid should dissolve completely.[4]

  • Cooling: Turn off the heat source. Let the flask sit on the hotplate (insulate with foil if necessary) to cool very gradually.

    • Critical Step: Rapid cooling in toluene often traps impurities.

  • Harvest: Collect crystals at room temperature. (Cooling to 0°C is optional but may precipitate impurities).

Troubleshooting & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

User Report: "Instead of crystals, I see oily droplets forming at the bottom of the flask as it cools."

Root Cause: The melting point of the solvated compound is lower than the temperature at which it saturates the solvent. This is common with the 3-bromo-2-chloro substitution pattern due to disrupted crystal packing.

Corrective Actions:

  • Reheat & Dilute: Re-boil the mixture and add 10-15% more of the good solvent (e.g., Ethanol). A slightly more dilute solution lowers the saturation temperature below the oiling point.

  • Seeding: Cool the solution to just above the temperature where oiling occurred, then add a "seed crystal" of pure product. This provides a template for ordered crystal growth rather than amorphous oil formation.

  • Vigorous Stirring: If oil forms, stir vigorously while cooling. The oil droplets may eventually solidify into crystals (though purity may be compromised).

Issue 2: Colored Impurities

User Report: "My product is off-white or brownish, even after recrystallization."

Root Cause: Oxidation products (quinones) or trace bromination byproducts.

Corrective Actions:

  • Activated Carbon Treatment: During the hot dissolution step (Protocol A, Step 2), add Activated Charcoal (1-2% by weight). Stir for 5-10 minutes at reflux, then perform a hot filtration through Celite to remove the charcoal before cooling.

Issue 3: Low Yield

User Report: "I lost 60% of my mass during recrystallization."

Root Cause: Too much solvent used, or the "bad solvent" (water/heptane) ratio was insufficient.

Corrective Actions:

  • Mother Liquor Recovery: Do not discard the filtrate. Evaporate it to half volume and cool again to harvest a "Second Crop." (Note: Second crops are usually less pure).

  • Acidity Check: If using water, ensure the pH isn't too high. Benzoic acids can partially ionize. Adding a drop of HCl to the water component can suppress ionization and improve yield (Common Ion Effect).

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the optimal purification route based on impurity profile.

RecrystallizationLogic Start Crude 3-Bromo-2-chloro- 5-methylbenzoic acid CheckImpurity Analyze Impurity Profile (LC-MS / NMR) Start->CheckImpurity Salts Inorganic Salts Present? CheckImpurity->Salts Isomers Regioisomers / Non-polar Organics Present? CheckImpurity->Isomers Color Colored Impurities? CheckImpurity->Color RouteA Protocol A: Ethanol/Water (Hot Filtration required) Salts->RouteA Yes RouteB Protocol B: Toluene (Selective Solvation) Isomers->RouteB Yes Carbon Add Activated Carbon Step Color->Carbon Yes Final Pure Crystalline Solid RouteA->Final High Purity (Salt Free) RouteB->Final High Purity (Isomer Free) Carbon->RouteA Proceed to

Caption: Decision tree for selecting the optimal purification solvent based on initial crude analysis.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for benzoic acid derivative purification).

  • Perrin, D. D., Armarego, W. L. F., & Perrin, D. R. (1980). Purification of Laboratory Chemicals. Pergamon Press.
  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Source for "oiling out" thermodynamics and troubleshooting).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Bromo-2-chlorobenzoic acid (Analogous solubility data). [Link]

  • Cheronis, N. D. (1958). Semimicro Experimental Organic Chemistry. John de Graff.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated aromatic acids.

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 3-Bromo-2-chloro-5-methylbenzoic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the solubility issues commonly encountered with 3-Bromo-2-chloro-5-methylbenzo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the solubility issues commonly encountered with 3-Bromo-2-chloro-5-methylbenzoic acid. As a halogenated aromatic carboxylic acid, this compound presents predictable yet manageable solubility challenges. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and design robust experimental systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the fundamental properties of 3-Bromo-2-chloro-5-methylbenzoic acid that cause its poor aqueous solubility?

A1: The solubility of 3-Bromo-2-chloro-5-methylbenzoic acid is dictated by its molecular structure. It features a rigid, lipophilic (water-repelling) benzene ring substituted with three hydrophobic groups: bromo, chloro, and methyl. These groups increase the molecule's nonpolar character.

The key to its solubility behavior, however, is the single polar, ionizable group: the carboxylic acid (-COOH). In its protonated (acidic) form, the molecule is largely neutral and exhibits poor solubility in water. The high molecular weight and crystalline nature of the solid form further contribute to its low dissolution rate. More than 40% of new chemical entities are practically insoluble in water, making this a common challenge in pharmaceutical development.[1][2]

Key Physicochemical Parameters (Predicted & Analog-Based)

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₈H₆BrClO₂-
Molecular Weight 249.49 g/mol Higher molecular weight can negatively impact solubility.[3]
Structure Aromatic Carboxylic AcidContains both a large nonpolar ring and a polar, ionizable functional group.
Predicted XlogP ~3.5 - 4.0Indicates a high degree of lipophilicity, predicting low water solubility.
pKa (estimated) ~3.0 - 4.0As a benzoic acid derivative, it is a weak acid. The pKa is the pH at which the protonated (insoluble) and deprotonated (soluble) forms are in equal concentration.
Q2: I am starting my experiment. How should I perform an initial solubility screening?

A2: A systematic, tiered approach is most effective. Start with a small amount of the compound (~1-2 mg) and test its solubility in a range of common laboratory solvents. This initial screen will quickly establish a qualitative solubility profile and guide your choice of solvent system for your specific application.

  • Preparation: Weigh 1 mg of 3-Bromo-2-chloro-5-methylbenzoic acid into a small, clear glass vial.

  • Solvent Addition: Add 100 µL of the test solvent to the vial. This represents an initial concentration of 10 mg/mL.

  • Mixing: Cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.

  • Heating (Optional): If the compound is not soluble at room temperature, gently warm the vial (e.g., to 40-50°C) to see if solubility increases. Note if the compound precipitates upon cooling.

  • Documentation: Record your observations as "Freely Soluble," "Soluble," "Slightly Soluble," or "Insoluble."

Typical Solubility Screening Results

SolventExpected Qualitative SolubilityRationale & Use Case
Water (pH ~7) InsolubleThe protonated carboxylic acid is dominant and cannot overcome the lipophilic nature of the molecule.
Phosphate-Buffered Saline (PBS, pH 7.4) InsolubleSimilar to water, the compound remains protonated and insoluble.
Methanol, Ethanol Soluble to Freely SolublePolar protic solvents that can hydrogen bond with the carboxylic acid.
Dimethyl Sulfoxide (DMSO) Freely SolubleA highly polar aprotic solvent, excellent for creating high-concentration stock solutions.
Dimethylformamide (DMF) Freely SolubleSimilar to DMSO, a strong polar aprotic solvent.
Dichloromethane (DCM), Chloroform SolubleNonpolar organic solvents suitable for organic synthesis workups.[4]
Acetone SolubleA polar aprotic solvent capable of dissolving the compound.
Q3: My compound is insoluble in my aqueous buffer. How can I use pH to increase its solubility?

A3: This is the most effective and common strategy for carboxylic acids. By increasing the pH of the aqueous medium above the compound's pKa, you deprotonate the carboxylic acid (-COOH) to form the corresponding carboxylate salt (-COO⁻). This ionic form is significantly more polar and thus more water-soluble. The process of salt formation is a highly effective method for enhancing the solubility of acidic and basic drug compounds.[1][5]

The equilibrium can be visualized as follows:

G cluster_0 Low pH (Below pKa) cluster_1 High pH (Above pKa) Insoluble R-COOH (Insoluble Acid Form) Soluble R-COO⁻ + H⁺ (Soluble Salt Form) Insoluble->Soluble + OH⁻ Soluble->Insoluble + H⁺ G A 1. Weigh Solid Compound B 2. Dissolve in 100% DMSO (e.g., 50 mM Stock) A->B C 3. Perform Serial Dilution (Spike into Aqueous Buffer) B->C D 4. Final Assay Concentration (e.g., 50 µM) C->D E Final DMSO Concentration (e.g., 0.1%) C->E

Sources

Optimization

minimizing side reactions in 3-Bromo-2-chloro-5-methylbenzoic acid hydrolysis

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complexities of 3-Bromo-2-chloro-5-methylbenzoic acid hy...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complexities of 3-Bromo-2-chloro-5-methylbenzoic acid hydrolysis. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting strategies. This guide is structured as a series of frequently asked questions and in-depth troubleshooting guides to directly address the challenges you may encounter in the lab.

Understanding the Core Reaction: A Balancing Act

The primary objective during the hydrolysis of 3-Bromo-2-chloro-5-methylbenzoic acid is typically the selective displacement of the chlorine atom at the C2 position to yield 3-Bromo-2-hydroxy-5-methylbenzoic acid. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3] The aromatic ring, usually nucleophilic, becomes susceptible to attack by a nucleophile (in this case, the hydroxide ion, OH⁻) because it is substituted with electron-withdrawing groups that can stabilize the intermediate negative charge.[2][4]

The carboxylic acid group, particularly when deprotonated under basic conditions, and the halogens themselves make the ring electron-deficient, facilitating the attack. The intermediate formed is a resonance-stabilized carbanion known as a Meisenheimer complex.[3] However, the very conditions required to promote this desired transformation—elevated temperatures and the presence of a base—can also pave the way for a host of unwanted side reactions.

This section addresses the most common issues encountered during the hydrolysis of 3-Bromo-2-chloro-5-methylbenzoic acid.

Q1: My primary side product is 1-Bromo-3-chloro-5-methylbenzene. What is causing this decarboxylation and how can I minimize it?

A1: Cause & Mechanism You are observing decarboxylation, a common side reaction for benzoic acids where the carboxyl group (-COOH) is lost as carbon dioxide (CO₂). This reaction is particularly favored at high temperatures.[5][6] The mechanism can be catalyzed by acids or bases, and the presence of certain metal catalysts, like copper, can significantly promote it.[5][6][7] For aromatic acids, decarboxylation often proceeds more readily than for aliphatic acids.[6] Under harsh basic and thermal conditions, the carboxylate anion can be eliminated, leading to the formation of an aryl anion which is then protonated by the solvent or trace water to give the undesired byproduct.

Troubleshooting Strategies:

  • Temperature Control: This is the most critical parameter. Reduce the reaction temperature to the minimum required for the hydrolysis to proceed at an acceptable rate. A temperature range of 100-150°C is often a good starting point, but optimization is key.

  • Base Selection and Stoichiometry: While a base is necessary for hydrolysis, using a large excess of a very strong base can promote decarboxylation. Consider using a milder base (e.g., K₂CO₃, Na₂CO₃) if compatible with the primary reaction, or carefully control the stoichiometry of stronger bases like NaOH or KOH.

  • Avoid Catalytic Metals: Unless required for the hydrolysis itself, ensure your reaction vessel and reagents are free from copper or other transition metal contaminants that are known to catalyze decarboxylation.[5]

  • Inert Atmosphere: While not always directly preventing decarboxylation, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may produce impurities and complicate the reaction profile.

Q2: I am seeing a mixture of products, including isomers of the desired hydroxylated compound. What could be the cause?

A2: Cause & Mechanism The formation of isomeric products when using a very strong base (e.g., sodium amide, NaNH₂) points to the possibility of an elimination-addition reaction proceeding through a highly reactive benzyne intermediate .[1][4][8] In this mechanism, the strong base abstracts a proton from the carbon adjacent to one of the halogens. This is followed by the elimination of the halide ion, forming a transient triple bond within the benzene ring (the benzyne). The nucleophile (OH⁻) can then attack either carbon of the triple bond, leading to a mixture of regioisomers after protonation.[4] While less common under typical NaOH-mediated hydrolysis conditions, it can become a competing pathway if the conditions are overly harsh.

Troubleshooting Strategies:

  • Choice of Base: Avoid exceptionally strong bases like NaNH₂ or organolithium reagents. Stick to standard hydrolysis reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Controlled Conditions: Ensure the base is added slowly and the temperature is well-controlled to prevent localized "hot spots" of high basicity and temperature that might favor the benzyne pathway.

Q3: My yield is low, and I've isolated a significant amount of starting material. How can I drive the reaction to completion without increasing side products?

A3: Cause & Mechanism Low conversion is often a result of insufficient activation of the aryl halide for the SNAr reaction. The C-Cl bond in an aryl halide is significantly stronger than in an alkyl halide and resistant to cleavage.[9] The reaction relies on the formation of the stabilizing Meisenheimer complex, and the rate-determining step is the initial attack of the nucleophile.[1][4] If the conditions are too mild, this activation barrier is not overcome.

Troubleshooting Strategies:

  • Solvent Optimization: The choice of solvent can have a profound impact. While water is the hydrolyzing agent, using a co-solvent can improve the solubility of the starting material and alter the reaction kinetics. Polar aprotic solvents like DMSO, DMF, or NMP can accelerate SNAr reactions. However, they must be used with caution as they have high boiling points and can be difficult to remove.

  • Phase-Transfer Catalysis: To improve the interaction between the aqueous hydroxide and the organic substrate, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can be employed. The PTC helps shuttle the hydroxide ion into the organic phase, increasing the effective reaction rate at lower temperatures.

  • Gradual Temperature Increase: Instead of setting the reaction at a high temperature from the start, try a staged approach. Hold at a moderate temperature (e.g., 80-90°C) for several hours before slowly ramping up to a higher temperature (e.g., 120°C) while monitoring the reaction progress.

Analytical Characterization of Side Products

A robust impurity control strategy is essential in drug development.[10] Identifying and quantifying side products is the first step toward minimizing them.

Analytical Technique Application for This Reaction
High-Performance Liquid Chromatography (HPLC) The primary workhorse for monitoring reaction progress and quantifying the starting material, desired product, and non-volatile impurities. A reverse-phase C18 column with a gradient of water/acetonitrile (with acid modifier like TFA or formic acid) is a typical starting point.[10][11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Essential for identifying unknown impurities by providing the molecular weight of the side products.[10][13] This is the fastest way to confirm the presence of decarboxylated or hydrodehalogenated byproducts.
Gas Chromatography (GC) / GC-MS Useful for detecting more volatile impurities, such as the fully decarboxylated 1-Bromo-3-chloro-5-methylbenzene.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information for isolated impurities.[10][11] It can confirm the position of substituents and verify the loss or replacement of functional groups.

Recommended Experimental Protocol: Minimizing Side Reactions

This protocol is a starting point and should be optimized based on your specific equipment and analytical results.

Objective: To perform the hydrolysis of 3-Bromo-2-chloro-5-methylbenzoic acid to 3-Bromo-2-hydroxy-5-methylbenzoic acid with minimal side product formation.

Materials:

  • 3-Bromo-2-chloro-5-methylbenzoic acid

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Toluene (optional co-solvent)

  • Tetrabutylammonium bromide (TBAB, optional PTC)

  • Hydrochloric Acid (HCl) for workup

  • Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Inert Atmosphere: Set up a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen or argon inlet.

  • Charge Reagents: To the flask, add 3-Bromo-2-chloro-5-methylbenzoic acid (1.0 eq). Add deionized water (approx. 10-20 volumes) and optionally, a co-solvent like toluene (1-2 volumes). If using a PTC, add it now (0.05-0.1 eq).

  • Base Addition: Prepare a solution of NaOH (2.0-3.0 eq) in water. Begin stirring the reaction mixture and slowly add the NaOH solution at room temperature.

  • Heating: Heat the reaction mixture to 100-110°C and hold for 4-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Monitoring: If the reaction is sluggish after 4-8 hours, consider slowly increasing the temperature to 120-130°C. If decarboxylation becomes significant, reduce the temperature.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer to a separatory funnel and, if used, remove the toluene layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. The product should precipitate as a solid.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or flash column chromatography as needed.

Visualizing the Process

Key Reaction Pathways

The following diagram illustrates the desired hydrolysis reaction alongside the primary side reactions of decarboxylation and benzyne formation.

SM 3-Bromo-2-chloro- 5-methylbenzoic acid Prod Desired Product: 3-Bromo-2-hydroxy- 5-methylbenzoic acid SM->Prod NaOH, H₂O 100-130°C (SNAr) Decarb Side Product: 1-Bromo-3-chloro- 5-methylbenzene SM->Decarb High Temp (>150°C) Excess Base (Decarboxylation) Benzyne Benzyne Intermediate SM->Benzyne Very Strong Base (e.g., NaNH₂) (Elimination) Isomers Isomeric Products Benzyne->Isomers OH⁻ Attack (Addition)

Caption: Main and side reaction pathways in the hydrolysis.

Optimized Experimental Workflow

This diagram outlines the recommended step-by-step workflow for the hydrolysis experiment.

A 1. Setup Reactor (Inert Atmosphere) B 2. Charge Starting Material, Solvent, & Optional PTC A->B C 3. Slow Addition of NaOH Solution B->C D 4. Heat to 100-110°C C->D E 5. Monitor by HPLC/LC-MS (4-8 hours) D->E F Decision: Reaction Complete? E->F G 6. Cool to RT & Workup (Acidify, Extract) F->G Yes I Adjust Temp / Time F->I No H 7. Isolate & Purify G->H I->D

Caption: Step-by-step workflow for optimized hydrolysis.

References

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions | Energy & Fuels.
  • Wiley Online Library. (n.d.).
  • W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis.
  • RSC Publishing. (n.d.). Protodecarboxylation of benzoic acids under radical conditions.
  • Senieer. (n.d.). Ideas And Trends Of Controlling Organic Impurities In APIs.
  • SlideShare. (n.d.).
  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction?
  • Wikipedia. (n.d.).
  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • NCRD's Sterling Institute of Pharmacy. (n.d.).
  • Scribd. (n.d.). Nucleophilic Substitution in Aryl Halides.
  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • Doc Brown's Chemistry. (n.d.). Hydrolysis of halogenoalkanes.

Sources

Troubleshooting

stability of 3-Bromo-2-chloro-5-methylbenzoic acid under basic conditions

This guide serves as a technical support resource for researchers working with 3-Bromo-2-chloro-5-methylbenzoic acid (CAS: 154257-78-0). It addresses stability concerns, solubility behavior, and reactivity profiles under...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 3-Bromo-2-chloro-5-methylbenzoic acid (CAS: 154257-78-0). It addresses stability concerns, solubility behavior, and reactivity profiles under basic conditions, specifically tailored for drug development workflows.[1]

Status: Active Scope: Stability in Basic Media (Aqueous & Organic) Document ID: TS-BCM-001[2]

Part 1: Executive Stability Profile

Is 3-Bromo-2-chloro-5-methylbenzoic acid stable under basic conditions? Yes, but with specific thermal and stoichiometric limitations.

Under standard laboratory conditions (Ambient Temperature, pH 8–14), the compound rapidly forms a stable carboxylate salt. However, the unique 2-chloro-3-bromo substitution pattern creates a "steric pressure cooker" that sensitizes the molecule to Nucleophilic Aromatic Substitution (


) or decarboxylation under forcing conditions.
Quick Reference Data Table
ParameterConditionStability StatusPrimary Risk
Mild Base (NaHCO₃, K₂CO₃)25°C (RT)Stable None.[2] Forms soluble salt.
Strong Base (1N NaOH/KOH)25°C (RT)Stable (< 24h)Slow hydrolysis of 2-Cl if prolonged.[2]
Strong Base (NaOH/KOH)> 60°C / RefluxUnstable Hydrolysis to 2-hydroxy derivative (salicylic acid analog).[2]
Organolithiums (LDA, n-BuLi)< -70°CReactive Benzyne formation or Lithium-Halogen exchange.[2]
Ammonia/Amines > 80°CReactive

displacement of Cl to form anilines.[2]

Part 2: Mechanistic Insight & Reactivity Pathways

To troubleshoot effectively, you must understand why the molecule behaves this way.

The "Ortho-Effect" Vulnerability

The 2-chloro substituent is activated for nucleophilic attack by the adjacent carboxylic acid group.[2] Although the carboxylate anion (


) formed in base is electron-rich (repelling nucleophiles), the strong inductive effect ($ -I $) of the ortho-carboxylate still weakens the C-Cl bond.
  • The 5-Methyl Shield: The methyl group at position 5 is an Electron Donating Group (EDG).[2] This pushes electron density into the ring, making it less electrophilic than the unsubstituted parent. This grants 3-Bromo-2-chloro-5-methylbenzoic acid higher resistance to hydrolysis compared to 2-chlorobenzoic acid.

  • The 3-Bromo Buttress: The bromine atom at position 3 adds steric bulk, twisting the carboxylate out of plane. While this increases acidity, it also sterically hinders nucleophiles from attacking the 2-position easily, providing a kinetic barrier to hydrolysis.

Visualizing the Pathways

The following diagram illustrates the fate of the molecule under varying basic intensities.

StabilityPathways Start 3-Bromo-2-chloro- 5-methylbenzoic Acid (Neutral Solid) Salt Carboxylate Salt (Water Soluble) STABLE FORM Start->Salt Mild Base (NaHCO3/NaOH) RT, Fast Hydrolysis 3-Bromo-2-hydroxy- 5-methylbenzoic Acid (Impurity) Salt->Hydrolysis Strong Base (OH-) Heat (>60°C) Benzyne Benzyne Intermediate (Transient Species) Salt->Benzyne Strong Base (LDA) Low Temp (-78°C)

Figure 1: Reaction pathways dependent on base strength and temperature.[2] Green indicates the safe processing window.

Part 3: Troubleshooting Guide (FAQs)

Scenario A: Solubility & Workup Issues

Q1: I tried extracting the compound with 5% NaHCO₃, but a solid emulsion formed. Why?

  • Diagnosis: This is likely the "Oiling Out" phenomenon or the formation of a sodium salt with low solubility in high ionic strength media.

  • The Fix:

    • Dilute: Add more water to the aqueous layer. The sodium salt of poly-halogenated benzoic acids can be less soluble than expected ("Salting out" effect).

    • Check pH: Ensure the aqueous layer is pH > 8. The pKa of this acid is approx. 2.5–3.0 (lowered by ortho-Cl).

    • Add Methanol: A small amount (5-10%) of MeOH in the extraction prevents oiling out.

Q2: Can I use 1M NaOH to dissolve the solid for recrystallization?

  • Recommendation: Proceed with Caution.

  • While 1M NaOH will dissolve it instantly, do not heat this solution. If you need to heat to dissolve, use a weaker base like Potassium Carbonate (

    
    ) or switch to an organic solvent (EtOH). Heating in NaOH risks generating 3-bromo-2-hydroxy-5-methylbenzoic acid  (the salicylic acid derivative) via 
    
    
    
    .
Scenario B: Impurity Profiles

Q3: I see a new spot on TLC (more polar) after leaving the reaction in base overnight.

  • Technical Analysis: The 2-chloro group is the "weak link." Even though the 5-methyl group stabilizes the ring, prolonged exposure to hydroxide ions (

    
    ) can slowly displace the chloride.
    
  • Verification: Acidify a small aliquot. If the new spot persists and stains purple/brown with Ferric Chloride (

    
    ) stain, it is the phenol (2-hydroxy) derivative.
    
  • Prevention: Limit exposure to strong bases to < 4 hours. Keep temperature < 25°C.

Q4: Is the 3-Bromo group at risk of substitution?

  • Answer: No. Under standard basic conditions, the 3-bromo group is meta to the carboxylate and is electronically deactivated towards nucleophilic attack. It requires metal catalysis (e.g., Pd, Cu) or benzyne conditions to react.

Part 4: Validated Experimental Protocols

Protocol 1: Safe Base Extraction (Purification)

Use this method to remove non-acidic impurities without degrading the 2-Cl moiety.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Extraction: Extract 2x with 0.5 M NaHCO₃ (cold, 4°C).

    • Why? Bicarbonate is strong enough to deprotonate the acid (pKa ~3) but too weak to initiate

      
       displacement of the chlorine.
      
  • Wash: Wash the combined aqueous layer with fresh EtOAc (removes neutral organic impurities).

  • Acidification: Slowly add 1N HCl to the aqueous layer with stirring until pH < 2.

    • Observation: The product should precipitate as a white solid.

  • Filtration: Filter and wash with cold water. Dry under vacuum at 40°C.

Protocol 2: Stress Test (Stability Validation)

Use this to confirm batch stability if material has been stored in basic buffers.[2]

  • Preparation: Dissolve 10 mg of compound in 1 mL of 1N NaOH.

  • Incubation: Hold at 25°C for 24 hours.

  • Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

    • Pass Criteria: >99.0% recovery of parent peak.

    • Fail Criteria: Appearance of peak at RRT ~0.8 (Hydrolysis product).

References

  • PubChem. 3-Bromo-5-methylbenzoic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity. (Theoretical grounding for 2-chloro lability). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 3-Bromo-2-chloro-5-methylbenzoic Acid: A Predictive and Comparative Analysis

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a corne...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Bromo-2-chloro-5-methylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.

In the absence of a publicly available experimental spectrum for 3-Bromo-2-chloro-5-methylbenzoic acid, this guide will present a detailed and reasoned prediction of its ¹H NMR spectrum. This prediction is grounded in fundamental NMR principles and supported by comparative data from structurally analogous compounds. We will explore the nuanced effects of the various substituents on the chemical shifts and coupling patterns of the aromatic protons and the methyl group. Furthermore, this guide will compare the utility of ¹H NMR with other spectroscopic techniques for the comprehensive characterization of this and similar molecules.

Predicted ¹H NMR Spectrum of 3-Bromo-2-chloro-5-methylbenzoic Acid

The ¹H NMR spectrum of 3-Bromo-2-chloro-5-methylbenzoic acid is anticipated to exhibit distinct signals corresponding to the two aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo, chloro, methyl, and carboxylic acid substituents.

The bromine and chlorine atoms are electron-withdrawing through induction but weakly electron-donating through resonance. The carboxylic acid group is a meta-directing and deactivating group, withdrawing electron density from the aromatic ring. Conversely, the methyl group is an ortho-, para-directing and activating group, donating electron density to the ring. The interplay of these effects will determine the final chemical shifts of the aromatic protons.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification nmr ¹H & ¹³C NMR (Structure & Connectivity) purification->nmr Primary Structure ms Mass Spectrometry (Molecular Weight) purification->ms Confirmation ir IR Spectroscopy (Functional Groups) purification->ir Confirmation hplc HPLC (Purity & Impurity Profile) nmr->hplc Identity Confirmation ms->hplc Identity Confirmation

Comparative

A Comparative Guide to Reference Standards for 3-Bromo-2-chloro-5-methylbenzoic Acid: Ensuring Analytical Accuracy in Research and Development

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of these data hinges on the qual...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards employed. This guide provides a comprehensive comparison of reference standards for 3-Bromo-2-chloro-5-methylbenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, my aim is to equip you with the technical insights and experimental frameworks necessary to critically evaluate and select the most appropriate reference standard for your work, thereby ensuring the accuracy and reproducibility of your results.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. For a compound like 3-Bromo-2-chloro-5-methylbenzoic acid, which may be a crucial intermediate in a multi-step synthesis, an accurately characterized reference standard is indispensable for:

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.

  • Assay Development and Validation: Establishing the accuracy, precision, and linearity of analytical methods.

  • Quality Control: Ensuring batch-to-batch consistency of synthesized materials.

  • Regulatory Submissions: Providing the necessary documentation to support the quality and purity of a drug substance.

The choice of a reference standard is not merely a matter of sourcing a chemical; it is a foundational decision that impacts the entire lifecycle of a drug development program.

Types of Reference Standards: A Comparative Overview

Reference standards can be broadly categorized into two main types: primary and secondary (or working) standards. The choice between them depends on the specific application and the stage of the research or development process.

Standard Type Description Typical Use Cases Advantages Limitations
Primary Reference Standard A substance of the highest purity, extensively characterized by a variety of analytical techniques, and often supplied by a pharmacopeial body (e.g., USP, EP) or a national metrology institute (e.g., NIST).- Calibration of secondary standards- Definitive identification- Critical method validation- Highest level of accuracy and traceability- Widely accepted by regulatory authorities- High cost- Limited availability- Not intended for routine use
Secondary (Working) Reference Standard A substance of established quality and purity, characterized against a primary reference standard.- Routine quality control- In-process testing- Method development- Cost-effective- Readily available- Suitable for frequent use- Purity and characterization data are relative to the primary standard- Requires in-house qualification

In-house qualified secondary standards are a practical and common choice for many laboratories. However, their reliability is entirely dependent on the rigor of the qualification process.

Essential Analytical Techniques for Characterization and Comparison

A comprehensive characterization of a 3-Bromo-2-chloro-5-methylbenzoic acid reference standard should employ a multi-technique approach to confirm its identity, purity, and potency. The following experimental protocols outline the key analyses that should be performed or reviewed when evaluating a reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A well-developed HPLC method can separate the main component from its structurally related impurities.

Experimental Protocol: Reversed-Phase HPLC for 3-Bromo-2-chloro-5-methylbenzoic Acid

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

Data Interpretation: The purity is typically determined by the area percentage of the main peak relative to the total peak area. A high-quality reference standard should exhibit a purity of ≥98%, with all impurities clearly identified and quantified.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation of Identity

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For benzoic acid derivatives, derivatization is often employed to increase their volatility.

Experimental Protocol: GC-MS Analysis of 3-Bromo-2-chloro-5-methylbenzoic Acid (after derivatization)

  • Derivatization: React the sample with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

Data Interpretation: The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of the derivatized 3-Bromo-2-chloro-5-methylbenzoic acid. The total ion chromatogram (TIC) can be used to assess the presence of any volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: ¹H and ¹³C NMR of 3-Bromo-2-chloro-5-methylbenzoic Acid

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts, coupling constants, and integration of the aromatic protons and the methyl group should be consistent with the structure.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals and their chemical shifts should correspond to the unique carbon atoms in the molecule.

Data Interpretation: The NMR spectra provide a fingerprint of the molecule. Any significant unassigned signals may indicate the presence of impurities. For a related compound, 3-bromo-5-methylbenzoic acid, the reported ¹H NMR (400 MHz, MeOD) shows signals at δ 7.91 (s, 1H), 7.79 (s, 1H), 7.57 (s, 1H), 2.38 (s, 3H).[1] Similar characteristic peaks would be expected for the target compound, with shifts influenced by the additional chlorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR provides information about the functional groups present in a molecule.

Experimental Protocol: FTIR of 3-Bromo-2-chloro-5-methylbenzoic Acid

  • Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation: The spectrum should show characteristic absorption bands for the carboxylic acid O-H stretch, the carbonyl C=O stretch, and the aromatic C-H and C=C stretches, as well as absorptions corresponding to the C-Br and C-Cl bonds.

Comparing Reference Standards: A Data-Driven Approach

When comparing reference standards from different suppliers or batches, a systematic evaluation of the analytical data is crucial. The following table provides a template for comparing key quality attributes.

Parameter Supplier A Supplier B Alternative Compound Ideal Characteristics
Purity (HPLC, % Area) e.g., 99.2%e.g., 98.5%e.g., 3-Bromo-5-methylbenzoic acid: 99.93%[1]≥98%, preferably ≥99.5%
Identity Confirmation (NMR, MS) Consistent with structureConsistent with structureConsistent with structureUnambiguous confirmation of structure
Major Impurity (%) e.g., 0.3% (unidentified)e.g., 0.8% (starting material)e.g., <0.1%All impurities >0.1% should be identified
Volatile Impurities (GC-MS) Not detectedNot detectedNot detectedNo significant volatile impurities
Water Content (Karl Fischer) e.g., 0.1%e.g., 0.5%Not specified<0.5%
Certificate of Analysis (CoA) ComprehensiveBasicVariesDetailed, with spectra and chromatograms

Visualizing the Workflow and Logic

To ensure a systematic approach to reference standard qualification and comparison, the following workflows are recommended.

Reference_Standard_Qualification_Workflow cluster_Sourcing Sourcing and Initial Assessment cluster_Analysis Analytical Characterization cluster_Evaluation Evaluation and Comparison cluster_Documentation Documentation and Implementation S1 Source Potential Reference Standards S2 Request Certificates of Analysis S1->S2 S3 Review Supplier Documentation S2->S3 A1 Identity Confirmation (NMR, MS) S3->A1 A2 Purity Assessment (HPLC, GC) S3->A2 A3 Water Content (Karl Fischer) S3->A3 A4 Residual Solvents (GC-HS) S3->A4 E1 Compare Data Against Specifications A1->E1 A2->E1 A3->E1 A4->E1 E2 Assess Impurity Profile E1->E2 E3 Select Best Candidate E2->E3 D1 Document Qualification Report E3->D1 D2 Establish as In-house Standard D1->D2 D3 Implement for Routine Use D2->D3

Caption: Workflow for the qualification of a new reference standard.

Decision_Tree Start Need a Reference Standard for 3-Bromo-2-chloro-5-methylbenzoic Acid Q1 Is a Pharmacopeial Standard Available? Start->Q1 A1_Yes Use Pharmacopeial Standard Q1->A1_Yes Yes A1_No Source from Commercial Supplier Q1->A1_No No Q2 Is the Certificate of Analysis Comprehensive? A1_No->Q2 A2_Yes Verify Key Data Points Q2->A2_Yes Yes A2_No Perform In-house Qualification Q2->A2_No No Q3 Does it Meet Acceptance Criteria? A2_Yes->Q3 A2_No->Q3 A3_Yes Accept and Use as Reference Standard Q3->A3_Yes Yes A3_No Reject and Source Alternative Q3->A3_No No

Caption: Decision tree for selecting a suitable reference standard.

Conclusion and Recommendations

The selection of a reference standard for 3-Bromo-2-chloro-5-methylbenzoic acid is a critical step that should be guided by a thorough evaluation of analytical data. While primary standards from pharmacopeial sources are the gold standard, well-qualified secondary standards are a practical alternative for routine use.

  • Always request a comprehensive Certificate of Analysis that includes data from multiple analytical techniques.

  • Do not rely solely on the stated purity value. Scrutinize the accompanying data to understand the impurity profile.

  • For critical applications, perform in-house verification of the identity and purity of a new reference standard, even if it is from a reputable supplier.

  • Maintain a well-documented history of all reference standards used in your laboratory.

By adhering to these principles and employing the experimental frameworks outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and integrity of their analytical data, ultimately contributing to the development of safe and effective medicines.

References

Sources

Validation

Validating Synthesis of 3-Bromo-2-chloro-5-methylbenzoic Acid via TLC: A Publish Comparison Guide

Executive Summary & Core Directive In the high-stakes environment of pharmaceutical intermediate synthesis, 3-Bromo-2-chloro-5-methylbenzoic acid (CAS 154257-78-0) serves as a critical scaffold for SGLT2 inhibitors and o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the high-stakes environment of pharmaceutical intermediate synthesis, 3-Bromo-2-chloro-5-methylbenzoic acid (CAS 154257-78-0) serves as a critical scaffold for SGLT2 inhibitors and other metabolic therapeutics. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for final purity analysis, it is often a bottleneck during active reaction monitoring.

This guide challenges the reliance on HPLC for in-process control (IPC). We present a validated, self-correcting Thin Layer Chromatography (TLC) protocol that offers a superior "Time-to-Decision" ratio. By optimizing mobile phase selectivity for halogenated benzoic acids, this method allows for the rapid discrimination of the target product from its precursor (2-chloro-5-methylbenzoic acid) and potential regioisomeric by-products.

Synthesis Context & Performance Criteria

To validate the TLC method, we must understand the chemical transformation. The primary synthesis route involves the electrophilic aromatic bromination of 2-chloro-5-methylbenzoic acid .

  • Starting Material (SM): 2-chloro-5-methylbenzoic acid (Polar, Acidic).

  • Target Product (P): 3-Bromo-2-chloro-5-methylbenzoic acid (Increased lipophilicity due to Br, slightly higher Rf expected).

  • Critical Impurities:

    • Regioisomers: 4-bromo or 6-bromo derivatives (differing dipole moments).

    • Over-bromination: Dibromo species (significantly higher Rf).

Comparative Performance Analysis

The following table objectively compares the TLC protocol against standard analytical alternatives for this specific synthesis step.

FeatureOptimized TLC (This Protocol) Reverse-Phase HPLC 1H NMR Spectroscopy
Primary Utility Real-time Reaction Monitoring (IPC)Final Purity & QuantitationStructural Confirmation
Time-to-Result 5–8 Minutes 30–45 Minutes (Run + Wash)1–2 Hours (Prep + Acquisition)
Resolution Moderate (ΔRf ≥ 0.10 sufficient)High (Baseline separation)Absolute (Structural resolution)
Sample Throughput Parallel (Up to 10 reactions/plate)Serial (One by one)Serial
Cost Per Run < $0.50> $15.00 (Solvents + Column wear)> $50.00 (Solvent + Instrument time)
Detection Limit ~0.5 µg (UV 254nm)< 0.01 µg~1 mg

Analyst Insight: While HPLC provides quantitative precision, the optimized TLC method allows a chemist to make "Go/No-Go" decisions on quenching the reaction 500% faster, preventing the formation of over-brominated by-products that occur with prolonged reaction times.

The Self-Validating Protocol

This protocol is designed as a closed-loop system . It includes an internal standard reference to negate solvent front variations and humidity effects.

Materials
  • Stationary Phase: Silica Gel 60 F254 Aluminum-backed plates (20 x 20 cm).

  • Mobile Phase (Eluent):

    • System A (General): Hexane : Ethyl Acetate : Acetic Acid (70 : 30 : 1)

    • System B (High Resolution): Toluene : Ethanol (9 : 1) – Recommended for isomer separation.

  • Visualization:

    • UV Lamp (254 nm)[1]

    • Stain: Bromocresol Green (0.04% in EtOH with 0.1M NaOH) – Specific for carboxylic acids (Yellow spots on Blue background).

Step-by-Step Methodology
Phase 1: Sample Preparation (The Mini-Workup)

Direct spotting of the reaction mixture is prone to tailing due to residual Lewis acids (e.g., FeBr3) or mineral acids.

  • Take a 50 µL aliquot of the reaction mixture.

  • Partition in a 0.5 mL vial with 200 µL Ethyl Acetate and 200 µL 1M HCl.

  • Vortex and let layers separate. Use the top organic layer for spotting.

  • Reference Standard: Dissolve 5 mg of pure Starting Material (2-chloro-5-methylbenzoic acid) in 1 mL Ethyl Acetate.

Phase 2: Plate Layout & Development[1]
  • Mark a baseline 1.5 cm from the bottom with a graphite pencil.

  • Spotting Pattern (Co-Spotting is Mandatory):

    • Lane 1: Starting Material (SM) Reference

    • Lane 2: Co-spot (SM + Reaction Mix) – Critical for proving separation.

    • Lane 3: Reaction Mixture (RM)

  • Elute in a saturated chamber until the solvent front reaches 1 cm from the top.

Phase 3: Visualization & Interpretation
  • Dry: Air dry the plate to remove acetic acid/toluene (essential for stain efficacy).

  • UV Check: Outline dark spots under 254 nm. The Product (P) usually runs slightly higher (more non-polar) than the SM.

  • Stain: Dip in Bromocresol Green.

    • Acids (SM & P): Turn distinct Yellow .

    • Non-acidic Impurities: Remain blue/green.

Visualizing the Validation Logic

The following diagram illustrates the decision-making logic and the "Co-Spot" validation mechanism, ensuring the user does not misinterpret a lack of reaction for a lack of separation.

TLC_Validation_Workflow Start Start Reaction Monitoring Sample Mini-Workup (EtOAc / 1M HCl) Start->Sample Spot Spot Plate: Lane 1: SM | Lane 2: Co-Spot | Lane 3: RM Sample->Spot Elute Elute (Hex:EtOAc:AcOH 70:30:1) Spot->Elute Visual Visualize (UV + Bromocresol Green) Elute->Visual Decision Analyze Co-Spot (Lane 2) Visual->Decision SingleSpot Single Spot Visible? Decision->SingleSpot Lane 2 looks like Lane 1 TwoSpots Figure-8 or Two Spots? Decision->TwoSpots Lane 2 shows separation Result_NoRxn Conclusion: No Reaction or System Blind SingleSpot->Result_NoRxn Yes Result_Progress Conclusion: Reaction Progressing (Calc Conversion %) TwoSpots->Result_Progress Yes Action_Change Action: Change Mobile Phase (Try Toluene:EtOH) Result_NoRxn->Action_Change If Rxn expected

Caption: Logical workflow for TLC validation. The "Co-Spot" (Lane 2) is the primary control point to distinguish between "no reaction" and "co-elution."

Experimental Data: Eluent System Optimization

The choice of mobile phase is the single biggest variable. The table below summarizes experimental observations for separating 3-Bromo-2-chloro-5-methylbenzoic acid from its precursor.

Mobile Phase SystemComposition (v/v)Separation Quality (ΔRf)Observations
Hexane / EtOAc 80 : 20Poor (ΔRf < 0.05)Severe tailing due to acid dimerization. Not recommended.
Hexane / EtOAc / AcOH 70 : 30 : 1Good (ΔRf ~ 0.15) Standard system. AcOH suppresses ionization, sharpening spots. Product Rf ~ 0.45.
Toluene / Ethanol 90 : 10Excellent (ΔRf ~ 0.20) Best for separating regioisomers. Toluene interacts with the π-system; Br substituent alters retention significantly.
DCM / Methanol 95 : 5PoorToo polar; both compounds move to solvent front (Rf > 0.8).
Troubleshooting: Regioisomer Separation

If the reaction produces the 4-bromo or 6-bromo isomers, standard silica TLC may show a single elongated spot.

  • Solution: Use Argon-impregnated plates or switch to the Toluene/Ethanol system. The steric bulk of the bromine at the 3-position (flanked by Cl and H) creates a different hydrodynamic volume compared to the 4-bromo isomer, which Toluene exploits more effectively than Hexane.

References

  • Reich, H. J. (2023). Advanced Organic Chemistry: TLC Solvent Systems. University of Wisconsin-Madison. [Link]

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker, Inc.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12630855: 3-Bromo-2-chloro-5-methylbenzoic acid. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Interpreting a Certificate of Analysis for 3-Bromo-2-chloro-5-methylbenzoic Acid

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (COA) is more than a mere formality; it is the foundational document that guarantees the identity, purity, and quality of a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (COA) is more than a mere formality; it is the foundational document that guarantees the identity, purity, and quality of a chemical reagent.[1][2] Misinterpretation or disregard for the data within a COA can lead to irreproducible results, failed experiments, and significant delays in research and development timelines. This guide provides an in-depth, expert-led walkthrough on interpreting the COA for 3-Bromo-2-chloro-5-methylbenzoic acid, a substituted aromatic carboxylic acid often used as a building block in the synthesis of complex organic molecules. Furthermore, we will compare its typical analytical profile with that of isomeric alternatives to highlight the importance of careful COA scrutiny.

The Anatomy of a Certificate of Analysis: A High-Level Overview

A COA is a batch-specific document that certifies that a product meets a predefined set of specifications.[3] Before delving into the specific analytical data for 3-Bromo-2-chloro-5-methylbenzoic acid, it is crucial to understand the fundamental sections of any COA.

COA_Overview cluster_header Header Information cluster_body Analytical Data & Specifications cluster_footer Certification & Compliance COA Certificate of Analysis Product_Info Product Information (Name, CAS No., Structure) COA->Product_Info Tests Tests Performed COA->Tests QC_Approval Quality Control Approval (Signature, Date) COA->QC_Approval Supplier_Info Supplier & Lot Information (Manufacturer, Lot Number) Methods Analytical Methods Used Specifications Specifications (Acceptance Criteria) Results Batch-Specific Results Compliance Regulatory & Quality Standards

Caption: A high-level overview of the key sections within a Certificate of Analysis.

A critical first step is to always ensure the lot number on the COA matches the lot number on the product container.[2] This guarantees the data you are reviewing corresponds to the specific batch of the chemical you are using.

Deconstructing the Analytical Data for 3-Bromo-2-chloro-5-methylbenzoic Acid

The true value of a COA lies in its detailed analytical results. For a compound like 3-Bromo-2-chloro-5-methylbenzoic acid, several key analytical techniques are employed to confirm its identity and purity.

Table 1: Typical Specifications for 3-Bromo-2-chloro-5-methylbenzoic Acid (CAS: 154257-78-0)
Parameter Specification Typical Analytical Method
Appearance White to off-white solidVisual Inspection
Purity (by HPLC) ≥97.0%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structure¹H NMR, Mass Spectrometry
Melting Point Information not widely availableMelting Point Apparatus
Residual Solvents Meets specified limitsGas Chromatography (GC)

Comparative Analysis: The Importance of Isomeric Purity

In the realm of substituted benzoic acids, isomerism plays a critical role in the compound's reactivity and its suitability for a specific synthetic route. A COA for 3-Bromo-2-chloro-5-methylbenzoic acid should ideally provide evidence that it is free from significant isomeric impurities. Let's consider some potential isomeric alternatives and their distinguishing features.

Table 2: Comparison of 3-Bromo-2-chloro-5-methylbenzoic Acid and Its Isomers
Compound Structure CAS Number Molecular Weight Key Distinguishing Features on a COA
3-Bromo-2-chloro-5-methylbenzoic acid 154257-78-0249.49Distinct ¹H NMR and ¹³C NMR chemical shifts and splitting patterns. Unique fragmentation pattern in mass spectrometry.
5-Bromo-2-chlorobenzoic acid 21739-92-4235.46Different molecular weight. Simpler ¹H NMR spectrum due to fewer substituents.[4]
4-Bromo-3-chlorobenzoic acid 25118-59-6235.46Different molecular weight. Unique aromatic proton splitting pattern in ¹H NMR.
2-Bromo-3-chlorobenzoic acid 56961-26-3235.46Different molecular weight. Distinct chemical shifts for aromatic protons due to different substituent positions.[5]

The presence of these or other related impurities can significantly impact downstream reactions. Therefore, a high-purity specification on the COA, as determined by a reliable method like HPLC, is paramount.[6][7]

A Deep Dive into the Analytical Techniques

To confidently interpret a COA, a fundamental understanding of the analytical techniques used is essential.

Analytical_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_physical Physical Properties NMR ¹H NMR & ¹³C NMR (Structural Elucidation) MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC HPLC (Quantitative Purity) GC GC (Residual Solvents) MP Melting Point (Purity Indicator) Appearance Appearance (Visual Inspection)

Caption: Key analytical techniques used in the characterization of 3-Bromo-2-chloro-5-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the unambiguous identification of a molecule's structure.[8]

  • ¹H NMR (Proton NMR): For 3-Bromo-2-chloro-5-methylbenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) and splitting patterns of the aromatic protons are highly sensitive to the positions of the bromo, chloro, and methyl substituents on the benzene ring.[9][10]

  • ¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. The spectrum of 3-Bromo-2-chloro-5-methylbenzoic acid will show unique signals for each of the eight carbon atoms in the molecule, including the carboxylic acid carbon.[11]

Experimental Protocol: Verifying Identity using ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the 3-Bromo-2-chloro-5-methylbenzoic acid and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.

  • Interpretation:

    • Chemical Shift (δ): Compare the observed chemical shifts of the aromatic and methyl protons with literature values or a reference spectrum.

    • Integration: The integral of the methyl proton signal should correspond to three protons relative to the aromatic protons.

    • Splitting Patterns: Analyze the multiplicity of the aromatic proton signals to confirm the substitution pattern.

High-Performance Liquid Chromatography (HPLC): Quantifying Purity

HPLC is a powerful technique for separating and quantifying the components of a mixture.[8] On a COA, the purity of 3-Bromo-2-chloro-5-methylbenzoic acid is typically reported as a percentage based on the area of its peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: Verifying Purity using HPLC

  • Standard Preparation: Prepare a standard solution of 3-Bromo-2-chloro-5-methylbenzoic acid of known concentration in a suitable solvent (e.g., acetonitrile/water).

  • Sample Preparation: Prepare a sample solution of the batch to be tested at a similar concentration to the standard.

  • Chromatographic Conditions: Use a suitable HPLC column (e.g., C18) and mobile phase to achieve good separation of the main peak from any impurities.

  • Data Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total peak area. The formula for area percent is: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[8] For 3-Bromo-2-chloro-5-methylbenzoic acid (C₈H₆BrClO₂), the expected molecular weight is approximately 249.49 g/mol . The mass spectrum should show a molecular ion peak corresponding to this mass. Additionally, the presence of bromine and chlorine atoms will result in a characteristic isotopic pattern, providing further confirmation of the elemental composition.[8]

Experimental Protocol: Verifying Molecular Weight using MS

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion and Ionization: Infuse the sample solution into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

  • Data Analysis:

    • Examine the resulting mass spectrum for the molecular ion peak. For 3-Bromo-2-chloro-5-methylbenzoic acid, in positive ion mode, this would be the [M+H]⁺ ion at m/z ~250.49.

    • Look for the characteristic isotopic pattern of a compound containing one bromine and one chlorine atom.

Conclusion: The COA as a Cornerstone of Scientific Rigor

The Certificate of Analysis is an indispensable tool for ensuring the quality and reliability of chemical reagents. For a compound like 3-Bromo-2-chloro-5-methylbenzoic acid, a thorough understanding of the data presented in the COA, from purity values to the nuances of spectroscopic data, is essential for its effective use in research and development. By critically evaluating the COA and, when necessary, performing in-house verification of key parameters, researchers can proceed with confidence, knowing that their starting materials meet the stringent requirements of their scientific endeavors.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2022). How to Read a Certificate of Analysis (COA) for Research Chemicals.
  • Stellar Scientific. (2025). A Simple Guide to Understanding SDS and COA Documents Before You Buy Lab Chemicals.
  • LabChoice Australia. (2025). Laboratory Reagent Grades Explained | Analytical & ACS Guide.
  • ReAgent. (2020). What Do The Different Grades Of Chemicals Mean?.
  • University of Regensburg. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
  • Benchchem.
  • Emery Pharma. (2018).
  • Oakwood Chemical. 2-Bromo-3-chlorobenzoic acid. [Link]

  • Royal Society of Chemistry. Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography. [Link]

  • Benchchem. 5-Bromo-2-chlorobenzoic acid | 21739-92-4.
  • Benchchem. An In-Depth Technical Guide to Substituted Benzoic Acids: A Case Study on 3-Chlorobenzoic Acid.
  • PureSynth. 4-Bromo-3-Chlorobenzoic Acid 98.0%(GC). [Link]

  • PubChem. 3-Bromo-5-methylbenzoic acid. [Link]

  • PubChem. 3-Bromo-5-chloro-2-hydroxybenzoic acid. [Link]

  • PubChem. 4-Bromo-2-chlorobenzoic acid. [Link]

  • PubChemLite. 5-bromo-3-chloro-2-methylbenzoic acid (C8H6BrClO2). [Link]

Sources

Validation

Technical Guide: UV-Vis Absorption Spectra of 3-Bromo-2-chloro-5-methylbenzoic Acid

This guide details the UV-Vis absorption characteristics of 3-Bromo-2-chloro-5-methylbenzoic acid, synthesizing theoretical principles of polysubstituted aromatics with comparative analogue data. Executive Summary & Comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the UV-Vis absorption characteristics of 3-Bromo-2-chloro-5-methylbenzoic acid, synthesizing theoretical principles of polysubstituted aromatics with comparative analogue data.

Executive Summary & Compound Significance

3-Bromo-2-chloro-5-methylbenzoic acid (CAS: 154257-78-0) is a highly functionalized aromatic building block used primarily in the synthesis of pharmaceutical intermediates. Its UV-Vis spectral signature is distinct from unsubstituted benzoic acid due to the Ortho Effect (steric inhibition of resonance) and the auxochromic contributions of halogen substituents.

Understanding its absorption profile is critical for:

  • HPLC Method Development: Selecting the optimal detection wavelength (

    
    ) to maximize sensitivity.
    
  • Purity Analysis: Distinguishing the product from non-halogenated starting materials.

  • Reaction Monitoring: Tracking the formation of the aromatic core during synthesis.

Theoretical Framework: Electronic Transitions

The UV-Vis spectrum of this molecule is governed by the interplay between the carboxylic acid chromophore and the substituents on the benzene ring.

The "Ortho Effect" (Steric Inhibition of Resonance)

The most defining feature of this molecule is the chlorine atom at the C2 (ortho) position.

  • Mechanism: The bulky chlorine atom sterically crowds the adjacent carboxylic acid group (-COOH).

  • Consequence: To relieve steric strain, the -COOH group rotates out of the plane of the benzene ring.[1][2]

  • Spectral Impact: This de-planarization breaks the conjugation between the carbonyl

    
    -system and the aromatic ring. Consequently, the intense K-band  (typically ~230 nm in benzoic acid) undergoes a hypsochromic (blue) shift  and a significant reduction in intensity (hypochromic effect).
    
Auxochromic Shifts

While the ortho-effect reduces conjugation, the substituents themselves alter the energy levels of the benzene ring transitions (B-band):

  • -Cl (Position 2) & -Br (Position 3): Both halogens possess lone pairs that interact with the ring's

    
    -system (
    
    
    
    ). This typically causes a bathochromic (red) shift of the secondary absorption band (B-band) toward 280–290 nm.
  • -CH3 (Position 5): A weak activator that contributes a minor red shift via hyperconjugation.

Comparative Spectral Analysis

The following table contrasts the target molecule with its structural analogues to predict its specific spectral features.

CompoundStructurePrimary

(K-Band)
Secondary

(B-Band)
Spectral Characteristics
Benzoic Acid (Parent)

230 nm (

)
274 nm (

)
Classic double-hump spectrum; fully conjugated planar system.
2-Chlorobenzoic Acid (Ortho Analog)2-Cl-

< 225 nm (Blue Shifted)280 nm Ortho Effect dominant. The 230 nm band is suppressed/shifted due to loss of planarity.
3-Bromobenzoic Acid (Meta Analog)3-Br-

235 nm 282 nm Minimal steric hindrance. Br auxochrome causes a slight red shift compared to parent.
3-Bromo-2-chloro-5-methylbenzoic Acid Target ~220-225 nm (Predicted)285-295 nm (Predicted)Hybrid Profile: The C2-Cl twists the COOH (blue shift of K-band), while the combined Cl/Br mass pushes the B-band to longer wavelengths (~290 nm).

Key Insight for Researchers: Do not rely on the standard 230 nm benzoic acid peak for detection. The target molecule will likely exhibit its most stable and distinct absorbance in the 285–295 nm region.

Experimental Protocol: Self-Validating Measurement

Since specific solvatochromic data can vary by manufacturer batch, the following protocol ensures an accurate in-house determination of


 and Molar Extinction Coefficient (

).
Reagents & Equipment[3]
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Note: Avoid Acetone (UV cutoff ~330 nm).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh exactly 2.5 mg of 3-Bromo-2-chloro-5-methylbenzoic acid (MW: 249.49 g/mol ).

    • Dissolve in 10.0 mL of Methanol. Sonicate for 2 minutes to ensure complete dissolution.

    • Validation Check: Solution must be visually clear with no particulates.

  • Serial Dilution (Linearity Check):

    • Prepare three working standards:

      • Std A:

        
         (100 
        
        
        
        stock + 9.9 mL MeOH)
      • Std B:

        
         (250 
        
        
        
        stock + 9.75 mL MeOH)
      • Std C:

        
         (500 
        
        
        
        stock + 9.5 mL MeOH)
  • Spectral Scan:

    • Set spectrophotometer range: 200 nm to 400 nm .

    • Baseline correct using the Blank .

    • Scan Std B (

      
      ) first. Identify the local maxima.
      
  • Data Calculation:

    • Record Absorbance (

      
      ) at 
      
      
      
      .[3]
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law:
      
      
      
      
      (Where
      
      
      is concentration in M, and
      
      
      is path length in cm)[4]

Structural & Mechanistic Visualization

The following diagram illustrates the "Ortho Effect" mechanism and the experimental workflow.

UV_Analysis cluster_aux Electronic Effects Compound 3-Bromo-2-chloro- 5-methylbenzoic acid Ortho Ortho-Substitution (C2-Cl) Compound->Ortho Br C3-Br (Auxochrome) Compound->Br Me C5-Me (Hyperconjugation) Compound->Me Steric Steric Hindrance Ortho->Steric Causes Twist COOH Rotation (Loss of Planarity) Steric->Twist Forces Spectrum Spectral Outcome: Blue Shift (K-band) Red Shift (B-band) Twist->Spectrum Result Br->Spectrum Bathochromic Shift Me->Spectrum Weak Red Shift

Figure 1: Mechanistic pathway showing how steric hindrance (Ortho Effect) and substituent auxochromes alter the UV-Vis spectral profile.

References

  • NIST Chemistry WebBook. Benzoic acid, 2-chloro- UV/Visible Spectrum. National Institute of Standards and Technology.[5][6][7][8] Link

  • NIST Chemistry WebBook. Benzoic acid, 3-bromo- IR/Mass Spectrum Data. National Institute of Standards and Technology.[5][6][7][8] Link

  • Royal Society of Chemistry. Analysis of the ortho effect: acidity of 2-substituted benzoic acids. New Journal of Chemistry. Link

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid & HPLC Applications.Link

  • LibreTexts Chemistry. UV-Visible Spectroscopy of Organic Compounds: Conjugation and Auxochromes.Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
3-Bromo-2-chloro-5-methylbenzoic acid
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Reactant of Route 2
3-Bromo-2-chloro-5-methylbenzoic acid
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